AG957
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFREBZMBNRGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274352 | |
| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140674-76-6 | |
| Record name | MLS002701581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AG957 Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms of a Tyrphostin Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of AG957, a tyrphostin-class tyrosine kinase inhibitor. Primarily targeting the BCR-ABL oncoprotein, this compound has been a significant tool in the study of Chronic Myelogenous Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways affected by this compound, quantitative data on its activity, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of BCR-ABL and Downstream Signaling
This compound is a potent inhibitor of the p210 BCR-ABL tyrosine kinase, the hallmark of CML.[1][2] Its primary mechanism involves the competitive inhibition of the substrate-binding site of the BCR-ABL kinase domain, leading to a reduction in its autophosphorylation and the subsequent phosphorylation of its downstream targets.[1] This inhibition sets off a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis in BCR-ABL positive cells.
The inhibition of p210 BCR-ABL by this compound disrupts multiple signaling pathways crucial for the survival and proliferation of CML cells. Key substrates of BCR-ABL that are affected by this compound include:
-
CrkL: An adaptor protein that is constitutively phosphorylated by BCR-ABL and is a key player in the pathogenesis of CML. This compound treatment leads to a decrease in CrkL phosphorylation.[1]
-
Paxillin and c-CBL: These proteins are also direct substrates of p210 BCR-ABL, and their phosphorylation is diminished following this compound treatment.[1]
By inhibiting the phosphorylation of these and other downstream effectors, this compound effectively shuts down the pro-survival and proliferative signals emanating from the constitutively active BCR-ABL kinase.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on BCR-ABL triggers a series of downstream events that culminate in apoptosis. The primary pathways implicated are the intrinsic apoptotic pathway and the PI3K/Akt signaling cascade.
Intrinsic Apoptotic Pathway
In CML cells, this compound-induced downregulation of BCR-ABL activity leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This process is characterized by:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Inhibition of BCR-ABL signaling leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1).
-
Caspase Activation: The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1][2]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. In some cellular contexts, this compound has been shown to affect the phosphorylation state of Akt and its downstream targets, such as BAD. This can lead to the destabilization of the Bcl-xL/BAD complex, thereby promoting apoptosis.[3] This suggests that this compound may have effects beyond BCR-ABL inhibition, potentially impacting other tyrosine kinases that regulate the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various cell types and kinases.
Table 1: Inhibitory Activity of this compound
| Target | Assay | IC50 / Ki | Reference |
| p210 BCR-ABL Autokinase Activity | Immune Complex Kinase Assay | IC50: 2.9 µM | [4] |
| p210 BCR-ABL Tyrosine Kinase | Kinase Assay | Ki: 750 nM | [5] |
| p140 c-ABL Tyrosine Kinase | Kinase Assay | Ki: 10 µM | [5] |
Table 2: Cellular Activity of this compound on Colony Formation
| Cell Type | Progenitor Type | IC50 (µM) | Reference |
| CML | Granulocyte colony-forming cells | 7.3 | [2] |
| Normal | Granulocyte colony-forming cells | >20 | [2] |
| CML | Granulocyte/macrophage colony-forming cells | 5.3 | [2] |
| Normal | Granulocyte/macrophage colony-forming cells | >20 | [2] |
| CML | Erythroid colony-forming cells | 15.5 | [2] |
| Normal | Erythroid colony-forming cells | >20 | [2] |
| CML | Multilineage colony-forming units (CFU-Mix) | 12 | [5] |
| Normal | Multilineage colony-forming units (CFU-Mix) | 64 | [5] |
| CML | Burst-forming unit-erythroid (BFU-E) | 29 | [5] |
| Normal | Burst-forming unit-erythroid (BFU-E) | 89 | [5] |
| CML | Colony-forming unit–granulocyte-macrophage (CFU-GM) | 34 | [5] |
| Normal | Colony-forming unit–granulocyte-macrophage (CFU-GM) | 85 | [5] |
| CML | Long-term culture-initiating cells (LTC-IC) | 43 | [5] |
| Normal | Long-term culture-initiating cells (LTC-IC) | 181 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Western Blotting for Phosphoprotein Analysis
Western blotting is a fundamental technique to assess the phosphorylation status of BCR-ABL and its downstream targets.
Methodology:
-
Cell Culture and Treatment: CML cell lines (e.g., K562) or primary patient cells are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for different time periods.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system. The intensity of the bands can be quantified using densitometry software.
Colony Formation Assay
The colony formation assay (or clonogenic assay) is used to determine the long-term effect of this compound on the proliferative capacity of single cells.
Methodology:
-
Cell Preparation: A single-cell suspension of CML or normal hematopoietic progenitor cells is prepared.
-
Plating in Semi-Solid Medium: A known number of cells are plated in a semi-solid medium, such as methylcellulose, containing appropriate growth factors. The cells are plated in the presence of increasing concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period of 7 to 14 days to allow for colony formation.
-
Colony Counting: After the incubation period, the number of colonies (typically defined as a cluster of 50 or more cells) is counted under a microscope.
-
Data Analysis: The number of colonies in the this compound-treated plates is compared to the number of colonies in the control plates to determine the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
This in-depth guide provides a solid foundation for understanding the multifaceted mechanism of action of this compound. The provided data and protocols serve as a valuable resource for researchers investigating tyrosine kinase inhibitors and their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. ashpublications.org [ashpublications.org]
AG957 Signaling Pathway: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Executive Summary
AG957, also known as Tyrphostin this compound, is a potent tyrosine kinase inhibitor primarily recognized for its activity against the Bcr-Abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML). This document provides an in-depth technical overview of the this compound signaling pathway, its mechanism of action, and its effects on various cellular processes. It includes a compilation of quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of the relevant signaling cascades and experimental workflows.
Core Mechanism of Action and Signaling Pathway
This compound exerts its primary anti-leukemic effect by targeting the constitutively active Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a product of the Philadelphia chromosome, a specific chromosomal translocation (t(9;22)) that is pathognomonic for CML. This fusion protein drives uncontrolled cell proliferation and resistance to apoptosis through the continuous activation of multiple downstream signaling pathways.
This compound acts as an ATP-competitive inhibitor at the kinase domain of Bcr-Abl, preventing the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates.[1] This inhibition leads to the deactivation of critical pro-survival and proliferative signaling cascades.
Key Downstream Pathways Affected by this compound:
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial downstream effector of Bcr-Abl. Its activation promotes cell survival by inhibiting pro-apoptotic proteins. This compound-mediated inhibition of Bcr-Abl leads to a reduction in Akt phosphorylation, thereby promoting apoptosis.[2]
-
Apoptosis Induction: By inhibiting Bcr-Abl and the downstream PI3K/Akt pathway, this compound triggers the intrinsic apoptotic pathway. This is characterized by the mitochondrial release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[2][3] Furthermore, this compound has been shown to alter the phosphorylation of the pro-apoptotic protein BAD, which destabilizes the Bcl-xL/BAD complex, further promoting apoptosis.[2]
-
Integrin Signaling: this compound has been observed to restore β1 integrin-mediated adhesion in CML progenitors.[4] The Bcr-Abl kinase can phosphorylate proteins involved in integrin signaling, leading to abnormal cell adhesion. By inhibiting Bcr-Abl, this compound can partially reverse these effects.[4]
-
Other Substrates: this compound also inhibits the phosphorylation of other Bcr-Abl substrates such as paxillin and VE-cadherin, which are involved in cell adhesion and vascular permeability.[1]
Quantitative Data
The efficacy of this compound has been quantified in various studies, primarily focusing on its inhibitory concentration (IC50) against Bcr-Abl kinase and its effect on CML cell progenitors.
| Target/Cell Type | Parameter | Value | Reference |
| p210bcr/abl Autokinase Activity | IC50 | 2.9 µM | [1] |
| CML Granulocyte Colony-Forming Cells (CFC) | Median IC50 | 7.3 µM | [3] |
| Normal Granulocyte CFC | Median IC50 | >20 µM | [3] |
| CML Granulocyte/Macrophage CFC | Median IC50 | 5.3 µM | [3] |
| Normal Granulocyte/Macrophage CFC | Median IC50 | >20 µM | [3] |
| CML Erythroid Colony-Forming Cells | Median IC50 | 15.5 µM | [3] |
| Normal Erythroid Colony-Forming Cells | Median IC50 | >20 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cancer cells. These are generalized protocols that should be optimized for specific experimental conditions.
Bcr-Abl Kinase Assay (In Vitro)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Phosphorylation detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Add 5-10 µL of kinase buffer containing the peptide substrate to each well of a 96-well plate.
-
Add 1 µL of this compound at various concentrations (and DMSO as a vehicle control) to the wells.
-
Add 10 µL of recombinant Bcr-Abl enzyme to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop reagent or by washing the plate.
-
Detect the level of substrate phosphorylation using a phosphorylation detection antibody.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells (e.g., K562, a CML cell line).
Materials:
-
K562 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
K562 cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed K562 cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting
This technique is used to detect changes in the phosphorylation status of Bcr-Abl and its downstream targets (e.g., Akt) in response to this compound treatment.
Materials:
-
K562 cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat K562 cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a well-characterized tyrosine kinase inhibitor that effectively targets the Bcr-Abl oncoprotein, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis in CML cells. Its selectivity for CML progenitor cells over their normal counterparts highlights its therapeutic potential. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the mechanism of action of this compound and similar targeted therapies in the context of cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
In-Depth Technical Guide to AG957: A Tyrphostin-Class BCR-ABL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG957, also known as Tyrphostin this compound, is a synthetically derived small molecule that functions as a potent tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of the p210BCR-ABL oncoprotein, the hallmark of Chronic Myelogenous Leukemia (CML). By targeting the ATP-binding site of the ABL kinase domain, this compound effectively abrogates the constitutive kinase activity of BCR-ABL, leading to the suppression of downstream signaling pathways that drive malignant transformation. This results in the inhibition of proliferation and the induction of apoptosis in BCR-ABL-positive cells. Preclinical studies have demonstrated the selectivity of this compound for CML progenitor cells over their normal counterparts, highlighting its therapeutic potential. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, preclinical efficacy, and detailed experimental protocols.
Core Properties and Mechanism of Action
This compound is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. The primary molecular target of this compound is the constitutively active p210BCR-ABL tyrosine kinase.
Mechanism of Inhibition: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the ABL portion of the BCR-ABL fusion protein. This binding event prevents the autophosphorylation of p210BCR-ABL, a critical step for its activation and the subsequent phosphorylation of its downstream substrates. The inhibition of p210BCR-ABL autokinase activity by this compound has been determined to have a half-maximal inhibitory concentration (IC50) of 2.9 μM.[1]
The downstream consequences of BCR-ABL inhibition by this compound are multifaceted:
-
Inhibition of Proliferation: By blocking BCR-ABL signaling, this compound halts the uncontrolled proliferation of CML cells. This is evidenced by a significant reduction in DNA synthesis, with a 60% inhibition observed at a concentration of 20 μM.[1]
-
Induction of Apoptosis: this compound treatment triggers programmed cell death in CML cells through the intrinsic apoptotic pathway. This is characterized by the mitochondrial release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.
-
Restoration of Normal Cellular Function: this compound has been shown to restore normal beta1 integrin-mediated adhesion in CML hematopoietic progenitors. This suggests that beyond its direct anti-proliferative and pro-apoptotic effects, this compound can also reverse some of the functional abnormalities induced by the BCR-ABL oncoprotein.
While the primary target of this compound is BCR-ABL, some studies suggest potential off-target effects on other tyrosine kinases, such as c-CBL, and signaling pathways like the PI3K/Akt pathway in BCR-ABL-negative cells.
Data Presentation: Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound against Human Hematopoietic Progenitor Cells
| Cell Type | Assay | IC50 (μM) | Source |
| p210BCR-ABL | Autokinase Activity | 2.9 | [1] |
| CML Granulocyte Colony-Forming Cells (CFC) | Colony Formation Assay | 7.3 | |
| Normal Granulocyte CFC | Colony Formation Assay | >20 | |
| CML Granulocyte/Macrophage CFC | Colony Formation Assay | 5.3 | |
| Normal Granulocyte/Macrophage CFC | Colony Formation Assay | >20 | |
| CML Erythroid Colony-Forming Cells | Colony Formation Assay | 15.5 | |
| Normal Erythroid Colony-Forming Cells | Colony Formation Assay | >20 |
Data from Svingen et al., Clinical Cancer Research, 2000.
Table 2: In Vivo Efficacy of this compound in a Murine CML Model
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Source |
| NOD/SCID mice xenografted with K562 cells | 10 mg/kg, intratracheal | Lung c-Abl activity | Blocked c-Abl activity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Hematopoietic Colony-Forming Cell (CFC) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
Methylcellulose
-
Recombinant human cytokines (e.g., G-CSF, GM-CSF, EPO)
-
This compound stock solution (dissolved in DMSO)
-
Peripheral blood or bone marrow mononuclear cells from CML patients and normal donors
-
35 mm culture dishes
Procedure:
-
Prepare the methylcellulose-based culture medium by mixing methylcellulose with IMDM, FBS, and the desired cytokines.
-
Isolate mononuclear cells from peripheral blood or bone marrow samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in IMDM.
-
Add the cells to the methylcellulose medium at a final concentration of 1 x 105 cells/mL.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the cell-methylcellulose mixture.
-
Plate 1.1 mL of the final mixture into 35 mm culture dishes in duplicate.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2.
-
After 14 days, score the colonies (defined as aggregates of >40 cells) based on their morphology (e.g., granulocyte, macrophage, erythroid) using an inverted microscope.
-
Calculate the IC50 value as the concentration of this compound that causes a 50% reduction in colony formation compared to the vehicle control.
Western Blot Analysis of p210BCR-ABL Phosphorylation
This protocol details the detection of changes in the phosphorylation status of p210BCR-ABL and its downstream targets following this compound treatment.
Materials:
-
K562 cells (or other BCR-ABL positive cell line)
-
RPMI-1640 medium supplemented with FBS
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR (Tyr177), anti-ABL, anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture K562 cells to the desired density.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time period (e.g., 1-4 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the BCR-ABL signaling pathway, leading to apoptosis.
Experimental Workflow
Caption: Preclinical evaluation workflow for the this compound compound.
References
AG957: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Bcr-Abl Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of AG957, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's structure, mechanism of action, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, also known as Tyrphostin this compound or NSC 654705, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical structure is characterized by a benzylidene malononitrile core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 4-({[3,4-dihydroxyphenyl)methyl]amino}methyl)benzoate | |
| Synonyms | Tyrphostin this compound, NSC 654705, Lavendustin C Analog | [1][2][3] |
| CAS Number | 140674-76-6 | [3] |
| Chemical Formula | C15H15NO4 | [3] |
| Molecular Weight | 273.28 g/mol | [3] |
| Appearance | Off-white solid | [2] |
| SMILES | COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | [3] |
| Solubility | Soluble in DMSO (200 mg/ml) and formulations of DMSO, PEG300, Tween-80, and saline. | [1][4] |
| Storage | Store at -20°C, protected from light. Stock solutions are stable for up to 3 months at -20°C. | [2][4] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective inhibitor of the p210 Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for the pathogenesis of Chronic Myelogenous Leukemia (CML).[1][5][6]
Kinase Inhibitory Activity
This compound exhibits significant inhibitory activity against the autophosphorylation of the p210 Bcr-Abl kinase. This inhibition is selective for Bcr-Abl over the native c-Abl kinase.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 / Ki | Reference |
| p210 Bcr-Abl | Autokinase Activity | IC50 = 2.9 µM | [1] |
| p210 Bcr-Abl | Tyrosine Kinase Activity | Ki = 750 nM | [2][7] |
| p140 c-Abl | Tyrosine Kinase Activity | Ki = 10 µM | [2][7] |
Cellular Effects and Signaling Pathways
This compound's inhibition of Bcr-Abl kinase activity in CML cells leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.
-
Inhibition of Bcr-Abl Downstream Signaling: The Bcr-Abl oncoprotein activates multiple signaling pathways that promote cell proliferation and survival, including the Ras/Raf/MAPK and PI3K/Akt pathways.[8][9] this compound's inhibition of Bcr-Abl blocks these downstream signals.
-
Induction of Apoptosis: this compound treatment of CML cells, such as the K562 cell line, leads to the downregulation of p210 Bcr-Abl.[3][5] This is followed by the mitochondrial release of cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptotic cell death.[3][5] Studies have also shown that this compound-mediated apoptosis in Bcr-Abl negative hematopoietic cells is associated with altered phosphorylation of Akt and BAD.[2]
-
Effects on Cell Adhesion: this compound has been shown to restore beta1 integrin-mediated adhesion in CML progenitors, suggesting a role in modulating the abnormal cell adhesion properties of leukemic cells.[10]
Experimental Protocols
The following sections provide generalized protocols for key assays used to characterize the activity of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
CML cell line (e.g., K562)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
This compound
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the kinase activity and the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. adooq.com [adooq.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Molecular Pathways Molecular Pathways : BCR-ABL | Semantic Scholar [semanticscholar.org]
- 10. Tyrphostin this compound, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
AG957: An In-Depth Technical Guide to Bcr/Abl Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG957, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant activity against the Bcr/Abl oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. It is intended to serve as a detailed resource for researchers and professionals involved in oncology drug discovery and development, with a specific focus on CML therapeutics.
Introduction to Bcr/Abl and CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the reciprocal translocation t(9;22)(q34;q11), which creates the Philadelphia chromosome. This translocation results in the fusion of the breakpoint cluster region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, giving rise to the Bcr/Abl fusion protein. The constitutive tyrosine kinase activity of Bcr/Abl is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes and their precursors.
This compound: A Tyrphostin Inhibitor of Bcr/Abl
This compound (also known as Tyrphostin this compound or NSC 654705) is a potent inhibitor of the Bcr/Abl tyrosine kinase. It functions by competing with ATP for the kinase domain's binding site, thereby blocking the autophosphorylation of Bcr/Abl and the subsequent phosphorylation of its downstream substrates. This inhibition of Bcr/Abl's enzymatic activity disrupts the signaling pathways that promote leukemic cell proliferation and survival.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition
| Target Enzyme | Assay Type | IC50 Value | Reference(s) |
| p210Bcr/Abl Autokinase | Immune Complex Kinase Assay | 2.9 µM | [1] |
Table 2: Cellular Activity in CML Progenitors
| Cell Type | Assay Type | IC50 Value (Median) | Comparison (vs. Normal) | P-value | Reference(s) |
| CML Granulocyte Colony-Forming Cells | Colony Formation Assay | 7.3 µM | >20 µM | < 0.001 | [2] |
| CML Granulocyte/Macrophage Colony-Forming Cells | Colony Formation Assay | 5.3 µM | >20 µM | < 0.05 | [2] |
| CML Erythroid Colony-Forming Cells | Colony Formation Assay | 15.5 µM | >20 µM | > 0.05 | [2] |
Note: Direct comparative IC50 values for this compound in common CML cell lines such as K562, LAMA-84, and KCL22 were not consistently reported in the reviewed literature.
Mechanism of Action: Signaling Pathways and Apoptosis Induction
This compound-mediated inhibition of Bcr/Abl kinase activity leads to a cascade of downstream effects, ultimately culminating in the induction of apoptosis in CML cells.
Bcr/Abl Downstream Signaling
The constitutively active Bcr/Abl kinase phosphorylates a multitude of downstream effector proteins, including those involved in the Ras/MAPK, PI3K/Akt, and JAK/STAT signaling pathways. Key substrates include Crkl and STAT5. Inhibition of Bcr/Abl by this compound leads to a reduction in the phosphorylation of these downstream targets, thereby attenuating the pro-proliferative and anti-apoptotic signals.
Induction of Apoptosis
A key consequence of Bcr/Abl inhibition by this compound is the induction of programmed cell death, or apoptosis. This process is initiated by the downregulation of Bcr/Abl, which leads to the mitochondrial release of cytochrome c. Cytochrome c then activates caspase-9 and subsequently caspase-3, executing the apoptotic program.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Non-Radioactive Bcr/Abl Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to measure the inhibitory effect of this compound on Bcr/Abl kinase activity using a GST-tagged substrate.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: Purified GST-Crkl fusion protein.
-
Enzyme: Bcr/Abl immunoprecipitated from CML cell lysate (e.g., K562) or recombinant Bcr/Abl.
-
ATP Solution: 10 mM ATP in kinase buffer.
-
This compound Stock Solution: Dissolve this compound in DMSO.
-
Detection Reagent: Anti-phosphotyrosine antibody (e.g., 4G10).
-
-
Assay Procedure:
-
Coat a 96-well plate with GST-Crkl.
-
Wash wells with kinase buffer.
-
Add Bcr/Abl enzyme to each well.
-
Add serial dilutions of this compound to the wells. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
Wash the wells with wash buffer (e.g., TBST).
-
Add anti-phosphotyrosine antibody and incubate.
-
Wash and add a secondary HRP-conjugated antibody.
-
Wash and add a chemiluminescent substrate.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Tyrphostin AG957: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Tyrphostin AG957, a synthetically derived tyrosine kinase inhibitor. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways and workflows involved in its study. Tyrphostin this compound has been instrumental in understanding the role of the BCR-ABL oncoprotein in Chronic Myelogenous Leukemia (CML) and has served as a foundational tool in the development of targeted cancer therapies.
Core Mechanism of Action
Tyrphostin this compound is a potent inhibitor of protein tyrosine kinase (PTK) activity, with a notable selectivity for the p210BCR-ABL fusion protein.[1][2][3] This oncoprotein, a hallmark of CML, possesses constitutively active tyrosine kinase function, driving uncontrolled cell proliferation and survival.
This compound's primary mechanism involves the inhibition of p210BCR-ABL autokinase activity.[1][4] By blocking the tyrosine phosphorylation of p210BCR-ABL itself and its downstream substrates, this compound effectively shuts down the aberrant signaling cascade that promotes leukemic cell growth.[1][2] This inhibition leads to a cascade of cellular events, culminating in the induction of apoptosis (programmed cell death). The apoptotic pathway initiated by this compound in CML cells involves the mitochondrial release of cytochrome c, followed by the activation of caspase-9 and caspase-3.[3][5][6]
Interestingly, while renowned for its action against BCR-ABL, research indicates this compound also exerts effects in BCR-ABL-negative cells.[7] In these contexts, it can induce apoptosis by altering the phosphorylation of key proteins in the PI3K/Akt survival pathway, such as Akt and BAD.[7] This suggests that this compound may have broader activity against other tyrosine kinases, a critical consideration in its use as a research tool.
Furthermore, foundational studies have shown that this compound can restore normal cellular functions that are disrupted by BCR-ABL. For instance, it has been demonstrated to restore beta1 integrin-mediated adhesion in CML hematopoietic progenitors, a function that is typically impaired in the disease.[2]
Quantitative Data Summary
The following table summarizes key quantitative findings from foundational research on Tyrphostin this compound, providing a comparative view of its efficacy and selectivity.
| Parameter | Target / Cell Type | Value | Reference |
| IC₅₀ | p210bcr/abl autokinase activity | 2.9 µM | [1][4] |
| IC₅₀ | Granulocyte Colony-Forming Cells (CML) | 7.3 µM | [3][6] |
| IC₅₀ | Granulocyte Colony-Forming Cells (Normal) | >20 µM | [3][6] |
| IC₅₀ | Granulocyte/Macrophage Colony-Forming Cells (CML) | 5.3 µM | [3][6] |
| IC₅₀ | Granulocyte/Macrophage Colony-Forming Cells (Normal) | >20 µM | [3][6] |
| Effect | DNA Synthesis Inhibition in K562 cells | 60% inhibition at 20 µM (after 2h) | [1] |
| Effect | Proliferation of CML Colony-Forming Cells | Significant inhibition at 0.1-100 µM | [1] |
| Effect | Cyclin B1 Protein Level Reduction | ~90% reduction at 100 µM (Tyrphostin-47) | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. The following sections describe the core experimental protocols used to characterize Tyrphostin this compound.
Immune Complex Kinase Assay for p210BCR-ABL Activity
This assay directly measures the autophosphorylation activity of the p210BCR-ABL kinase, providing a direct assessment of an inhibitor's potency.
-
Cell Lysis: CML cells (e.g., K562) are cultured and treated with various concentrations of Tyrphostin this compound or a vehicle control for a specified time (e.g., 1-2 hours). Cells are then harvested and lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an anti-ABL specific antibody overnight at 4°C to capture the p210BCR-ABL protein. Protein A/G-agarose beads are added to pull down the antibody-protein complexes.
-
Kinase Reaction: The immunoprecipitated complexes are washed extensively to remove non-specific proteins. The beads are then resuspended in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP) and incubated at 30°C for 15-30 minutes to allow for autophosphorylation.
-
Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, and the gel is dried. The phosphorylated p210BCR-ABL is visualized and quantified by autoradiography. The intensity of the band corresponds to the kinase activity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the impact of this compound on the metabolic activity of cell cultures, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., K562) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Tyrphostin this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Phosphoprotein Analysis
Western blotting is essential for observing the direct effect of this compound on the phosphorylation state of BCR-ABL and its downstream signaling targets.
-
Sample Preparation: Cells are treated with this compound as described above. After treatment, they are lysed, and the total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred electrophoretically to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with a protein solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-tyrosine, anti-phospho-CrkL, anti-phospho-Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Following another series of washes, an enhanced chemiluminescence (ECL) substrate is added. The light emitted is captured on X-ray film or with a digital imaging system, revealing bands corresponding to the phosphorylated protein of interest. The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed.
Caption: BCR-ABL signaling pathway and the inhibitory action of Tyrphostin this compound.
Caption: this compound-induced intrinsic apoptosis pathway in CML cells.[3][5][6]
Caption: Standard experimental workflow for Western Blotting analysis.
Caption: Proposed this compound mechanism in BCR-ABL negative cells via Akt/BAD pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin this compound, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cenmed.com [cenmed.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AG957 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG957, a tyrphostin tyrosine kinase inhibitor, has demonstrated pro-apoptotic effects in various hematopoietic cancer cell lines. Its mechanism of action varies depending on the genetic context of the cancer cells, specifically the presence or absence of the BCR-ABL fusion protein. In BCR-ABL-positive cells, characteristic of Chronic Myelogenous Leukemia (CML), this compound induces apoptosis through the intrinsic pathway, involving the downregulation of the p210bcr/abl oncoprotein and subsequent activation of the caspase cascade. In BCR-ABL-negative leukemia cells, this compound triggers apoptosis by modulating the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, ultimately leading to the destabilization of anti-apoptotic complexes. This document provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by available quantitative data and detailed experimental protocols.
Core Signaling Pathways of this compound-Induced Apoptosis
This compound employs distinct signaling cascades to initiate programmed cell death in hematopoietic malignancies, contingent on their BCR-ABL status.
BCR-ABL-Positive Chronic Myelogenous Leukemia (CML) Cells
In CML cells expressing the constitutively active p210bcr/abl tyrosine kinase, this compound directly inhibits its activity.[1] This inhibition leads to the downregulation of downstream survival signals, initiating the mitochondrial-mediated intrinsic apoptosis pathway. The key events are the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[1]
BCR-ABL-Negative Hematopoietic Cells (e.g., Nalm-6, Jurkat)
In leukemia cell lines lacking the BCR-ABL fusion protein, such as Nalm-6 and Jurkat, this compound induces apoptosis through a different signaling axis. It alters the phosphorylation state of proteins within the PI3K/Akt pathway.[2] Specifically, it affects the phosphorylation of Akt and the pro-apoptotic protein BAD. This leads to the destabilization of the inhibitory complex formed between the anti-apoptotic protein Bcl-xL and BAD, freeing BAD to promote apoptosis.[2]
Quantitative Data on this compound-Induced Apoptosis
Quantitative data on the apoptotic effects of this compound are crucial for evaluating its therapeutic potential. The following tables summarize the available data on the inhibitory concentrations of this compound.
| Cell Type | Parameter | Value (µM) | Reference |
| Chronic Myelogenous Leukemia (CML) Progenitors | IC50 (Granulocyte colony-forming cells) | 7.3 | [1] |
| Chronic Myelogenous Leukemia (CML) Progenitors | IC50 (Granulocyte/macrophage colony-forming cells) | 5.3 | [1] |
| p210bcr/abl Kinase | IC50 (Autokinase activity) | 2.9 | [3] |
Table 1: Inhibitory Concentrations (IC50) of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the role of this compound in apoptosis. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture and Treatment
-
Cell Lines:
-
BCR-ABL Positive: K562 (chronic myelogenous leukemia)
-
BCR-ABL Negative: Nalm-6 (B-cell acute lymphoblastic leukemia), Jurkat (T-cell leukemia)
-
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations immediately before use.
-
Treatment: Seed cells at a density of 5 x 10^5 cells/mL. Add the desired concentrations of this compound or vehicle control (DMSO) to the cell cultures and incubate for the specified time periods (e.g., 24, 48, 72 hours).
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells: After treatment, collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the apoptotic pathways.
-
Cell Lysis:
-
Wash treated cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-BAD, BAD, Bcl-xL, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-9 Activity Assay (Colorimetric)
This assay measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.
-
Prepare Cell Lysates: Lyse treated cells as described for Western blotting (Step 3.3.1).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 5 µL of the caspase-9 substrate (e.g., LEHD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-9 activity.
Conclusion
This compound is a potent inducer of apoptosis in hematopoietic cancer cells, acting through distinct, context-dependent signaling pathways. In BCR-ABL-positive CML cells, it targets the oncoprotein directly, triggering the intrinsic apoptotic cascade. In BCR-ABL-negative leukemias, it modulates the PI3K/Akt pathway, leading to the functional inactivation of the anti-apoptotic protein Bcl-xL. The available quantitative data, although limited, support its potential as a selective anti-leukemic agent. The detailed experimental protocols provided herein offer a framework for further investigation into the precise molecular mechanisms and therapeutic applications of this compound in the treatment of hematopoietic malignancies. Further research is warranted to obtain more comprehensive dose-response and time-course data to fully elucidate its apoptotic efficacy.
References
- 1. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Tyrphostin AG957: A Technical Guide to its Effects on Chronic Myeloid Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and inhibits apoptosis. This technical guide provides an in-depth analysis of the tyrphostin AG957, a selective inhibitor of the p210BCR/ABL oncoprotein. We will explore its mechanism of action, its impact on key signaling pathways, and its efficacy in inducing apoptosis in CML cells. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for assessing the effects of this compound, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound and its Role in CML Therapy
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL fusion gene. The product of this gene, the BCR-ABL protein, exhibits deregulated tyrosine kinase activity, which is central to the pathogenesis of Chronic Myeloid Leukemia (CML). This aberrant kinase activity triggers multiple downstream signaling pathways, leading to increased proliferation and survival of leukemic cells.
This compound is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. It has been identified as a selective inhibitor of the p210BCR/ABL kinase.[1] this compound acts by promoting the downregulation of the p210BCR/ABL oncoprotein, which in turn inhibits its downstream signaling and induces apoptosis in CML cells.[1][2] Studies have demonstrated the selectivity of this compound for CML progenitors over their normal counterparts, highlighting its potential as a therapeutic agent.[1][2][3]
Mechanism of Action of this compound
The primary mechanism of action of this compound in CML cells is the dose- and time-dependent downregulation of the p210BCR/ABL oncoprotein.[1][2] This downregulation disrupts the constitutive tyrosine kinase activity that is essential for the survival of CML cells. The reduction in p210BCR/ABL levels initiates a cascade of events leading to programmed cell death, or apoptosis.
The apoptotic pathway induced by this compound involves the intrinsic or mitochondrial pathway. Following the downregulation of p210BCR/ABL, there is a release of cytochrome c from the mitochondria into the cytoplasm.[1][2] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, resulting in the characteristic morphological and biochemical changes of apoptosis.[1][2] This process is independent of the Fas receptor-mediated extrinsic apoptotic pathway.[1][2]
Signaling Pathways Modulated by this compound
The BCR-ABL oncoprotein activates a complex network of signaling pathways that are crucial for the malignant phenotype of CML cells. This compound, by targeting BCR-ABL, effectively inhibits these downstream pathways.
Caption: General Experimental Workflow for Evaluating this compound Effects on CML Cells.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for CML by selectively targeting the p210BCR/ABL oncoprotein. Its ability to induce apoptosis in CML cells through the downregulation of BCR-ABL and subsequent activation of the intrinsic apoptotic pathway provides a strong rationale for its further investigation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of Chronic Myeloid Leukemia.
References
Methodological & Application
AG957: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG957 is a tyrphostin derivative identified as a potent tyrosine kinase inhibitor. It demonstrates significant activity against the Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), and also exhibits effects on other signaling pathways, including the PI3K/Akt pathway. This document provides detailed application notes and experimental protocols for studying the in vitro and in vivo effects of this compound, intended to guide researchers in the fields of cancer biology and drug development.
Introduction
This compound (also known as Tyrphostin AG 957) is a synthetic compound that functions as a competitive inhibitor of ATP binding to the kinase domain of several tyrosine kinases. Its primary target is the constitutively active Bcr-Abl tyrosine kinase, making it a valuable tool for investigating CML pathogenesis and a potential therapeutic agent.[1][2] this compound has been shown to induce apoptosis in Bcr-Abl-positive cells and also affects Bcr-Abl-negative hematopoietic cells by modulating the PI3K/Akt signaling pathway.[3] These application notes provide a summary of its biological activities and detailed protocols for its use in experimental settings.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (p210bcr/abl autokinase activity) | N/A (cell-free) | 2.9 µM | [1] |
| IC50 (Granulocyte colony-forming cells) | CML patient samples | 7.3 µM | [4] |
| IC50 (Granulocyte colony-forming cells) | Normal donor samples | >20 µM | [4] |
| IC50 (Granulocyte/macrophage colony-forming cells) | CML patient samples | 5.3 µM | [4] |
| IC50 (Granulocyte/macrophage colony-forming cells) | Normal donor samples | >20 µM | [4] |
| Inhibition of DNA synthesis (at 2h) | K562 cells | 60% at 20 µM | [1] |
| Reduction of BCR/ABL-positive progenitors | CML patient CD34+ cells | 92% to 33% at 50 µM | [2] |
Signaling Pathways
The signaling pathways affected by this compound are crucial to its mechanism of action. Below are diagrams illustrating these pathways.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for p210bcr/abl Autokinase Activity
This protocol is designed to measure the direct inhibitory effect of this compound on the autophosphorylation of the p210bcr/abl kinase.
Materials:
-
Recombinant p210bcr/abl enzyme
-
This compound (stock solution in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a microcentrifuge tube, combine the recombinant p210bcr/abl enzyme with the diluted this compound or DMSO control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP to a final concentration of 10 µM.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band corresponding to autophosphorylated p210bcr/abl.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Cell Proliferation and Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of CML cell lines (e.g., K562) and normal hematopoietic cells.
Materials:
-
K562 cells (or other CML cell line)
-
Normal peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed K562 cells or PBMCs in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of this compound in culture medium. Include a DMSO-only control.
-
Add the diluted this compound to the wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of Bcr-Abl and its downstream targets (e.g., CrkL) or components of the PI3K/Akt pathway (e.g., p-Akt, p-BAD).
Materials:
-
CML cells (e.g., K562) or Bcr-Abl-negative leukemia cells (e.g., Jurkat)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-phospho-Akt, anti-Akt, anti-phospho-BAD, anti-BAD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 1, 4, or 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) or total protein.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
CML cell line (e.g., K562)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 5: In Vivo c-Abl Inhibition in a Mouse Model of Lung Injury
This protocol is adapted from a study where this compound was used to inhibit c-Abl activity in a lipopolysaccharide (LPS)-induced mouse model of lung injury.[1]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
Lipopolysaccharide (LPS)
-
Intratracheal administration equipment
-
Materials for tissue harvesting and analysis (e.g., Western blotting, immunohistochemistry)
Procedure:
-
Administer this compound (e.g., 10 mg/kg) or vehicle to mice via intratracheal instillation.
-
After 1 hour, challenge the mice with an intratracheal administration of LPS.
-
At a predetermined time point post-LPS challenge (e.g., 4-24 hours), euthanize the mice.
-
Harvest the lung tissue.
-
Process the tissue for analysis. For example, prepare protein lysates for Western blot analysis of c-Abl substrate phosphorylation (e.g., paxillin, VE-cadherin) or fix the tissue for immunohistochemical analysis.
Experimental Workflows
Conclusion
This compound is a versatile research tool for studying tyrosine kinase signaling, particularly in the context of CML. The protocols provided herein offer a framework for investigating its mechanism of action and efficacy in both in vitro and in vivo models. Researchers should optimize these protocols for their specific experimental systems and endpoints. Careful consideration of appropriate controls and dose-response studies will yield robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 3. Peripheral Lipopolysaccharide (LPS) challenge promotes microglial hyperactivity in aged mice that is associated with exaggerated induction of both pro-inflammatory IL-1β and anti-inflammatory IL-10 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for AG957 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG957, also known as Tyrphostin this compound, is a potent tyrosine kinase inhibitor. It is recognized for its significant activity against the Bcr-Abl fusion protein, a hallmark of chronic myelogenous leukemia (CML).[1][2][3][4] this compound has been instrumental in preclinical research for understanding the signaling pathways that drive CML and for evaluating novel therapeutic strategies. Beyond its effects on Bcr-Abl, this compound has also demonstrated activity in Bcr-Abl-negative hematopoietic cells, suggesting broader applications in cancer research.[5] These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in cell culture, and a summary of key quantitative data.
Mechanism of Action
This compound primarily functions by inhibiting the autokinase activity of the p210Bcr-Abl oncoprotein.[2][3] This inhibition leads to the downregulation of the Bcr-Abl protein and subsequently triggers the intrinsic apoptotic pathway. The key steps in this process include the mitochondrial release of cytochrome c, which then activates Apaf-1 and caspase-9, ultimately leading to the execution of apoptosis via caspase-3.[1]
In cell lines that do not express the Bcr-Abl fusion protein, this compound has been shown to induce apoptosis by modulating other signaling pathways.[5] Specifically, it affects the phosphorylation state of key proteins in the PI3K/Akt signaling cascade, such as Akt and BAD.[5] This leads to the destabilization of the Bcl-xL/BAD complex, releasing the pro-apoptotic protein BAD and promoting cell death.[5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line / Progenitor | Value | Reference |
| IC50 (p210bcr/abl autokinase activity) | - | 2.9 µM | [2][3][4] |
| Median IC50 (Granulocyte colony-forming cells) | CML | 7.3 µM | [1] |
| Normal | >20 µM | [1] | |
| Median IC50 (Granulocyte/macrophage colony-forming cells) | CML | 5.3 µM | [1] |
| Normal | >20 µM | [1] | |
| Median IC50 (Erythroid colony-forming cells) | CML | 15.5 µM | [1] |
| Normal | >20 µM | [1] |
Experimental Conditions for this compound Treatment
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| K562 | 20 µM | 2 hours | 60% inhibition of DNA synthesis | [2] |
| K562 | Dose-dependent | 24 hours | Inhibition of colony formation in soft agar | [1] |
| CML Colony-Forming Cells | 0.1 - 100 µM | 1 hour (pretreatment) | Significant inhibition of proliferation | [2] |
| CML CD34+ cells | 1 µM (with 1 µg/mL CH11) | - | Increased growth inhibition | [6] |
| CML CD34+ cells | 50 µM | - | Significant reduction in BCR/ABL-positive progenitors | [6] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound. Specific cell lines may require modifications to this protocol.
Materials:
-
Mammalian cell line of interest (e.g., K562, Nalm-6, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For suspension cells, count the cells and seed them at the desired density in fresh, pre-warmed complete medium.
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, count, and seed at the desired density.
-
-
This compound Preparation:
-
Thaw the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Add the prepared this compound working solutions to the cell cultures.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream assays such as cell viability assays (e.g., MTT, Trypan Blue), apoptosis assays (e.g., Annexin V/PI staining), Western blotting, or colony formation assays.
-
Protocol 2: Colony Formation Assay in Soft Agar
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Agar
-
2X complete cell culture medium
-
6-well plates
-
Cells treated with this compound or vehicle control
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Mix equal volumes of the 1.2% agar solution (kept at 42°C) and 2X complete medium to get a 0.6% agar base layer.
-
Dispense 1.5 mL of the 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar Layer with Cells:
-
Following treatment with this compound or vehicle, harvest and count the cells.
-
Prepare a 0.7% agar solution.
-
Mix the cell suspension with 0.7% agar (at 42°C) and 2X complete medium to achieve a final agar concentration of 0.35% and the desired cell density (e.g., 5 x 10^3 cells/well).
-
-
Plating and Incubation:
-
Carefully layer 1 mL of the cell-agar mixture on top of the solidified base layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.
-
-
Colony Staining and Counting:
-
Stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Wash the plates with PBS.
-
Count the number of colonies using a microscope.
-
Conclusion
This compound is a valuable tool for studying tyrosine kinase signaling and for investigating potential anticancer therapies. Its dual mechanism of action in both Bcr-Abl positive and negative cells makes it a versatile compound for a range of cell culture-based experiments. The protocols and data provided here serve as a guide for researchers to effectively utilize this compound in their studies. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. abmole.com [abmole.com]
- 5. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the tyrosine kinase inhibitor this compound and an Anti-Fas receptor antibody on CD34(+) chronic myelogenous leukemia progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG957 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG957, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor with potent activity against the BCR-ABL fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[1][2][3] It also exhibits inhibitory effects on the c-ABL proto-oncogene.[4] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, recommended dosage ranges, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of BCR-ABL, thereby blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates.[5] This inhibition disrupts the constitutive activation of multiple signaling pathways that are crucial for the proliferation and survival of CML cells.[6][7] The primary consequence of BCR-ABL inhibition by this compound is the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[1][2][8] This process is initiated by the downregulation of p210bcr/abl, leading to the mitochondrial release of cytochrome c and the activation of caspase-9 and caspase-3.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| K562 | Chronic Myelogenous Leukemia (Blast Crisis) | p210bcr/abl autokinase activity | 2.9 µM | [9] |
| K562 | Chronic Myelogenous Leukemia (Blast Crisis) | Colony Formation | 6 ± 2 µM (for 50% inhibition) | [1] |
| CML Progenitors (CFU-G) | Chronic Myelogenous Leukemia | Colony Formation | 7.3 µM (median) | [2] |
| CML Progenitors (CFU-GM) | Chronic Myelogenous Leukemia | Colony Formation | 5.3 µM (median) | [2] |
| CML Progenitors (BFU-E) | Chronic Myelogenous Leukemia | Colony Formation | 15.5 µM (median) | [2] |
| Normal Progenitors (CFU-G) | Normal Hematopoietic Cells | Colony Formation | >20 µM | [2] |
| Normal Progenitors (CFU-GM) | Normal Hematopoietic Cells | Colony Formation | >20 µM | [2] |
| Normal Progenitors (BFU-E) | Normal Hematopoietic Cells | Colony Formation | >20 µM | [2] |
Table 2: Apoptotic Effects of this compound
| Cell Line | This compound Concentration | Incubation Time | Percentage of Apoptotic Cells | Reference |
| BCR/ABL-transfected 32DLG7 | 50 µM | Not Specified | 30% | [3] |
| BCR/ABL-negative 32D-T2/93 | 50 µM | Not Specified | 9% | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCR-ABL signaling pathway targeted by this compound and a general workflow for in vitro experiments using this inhibitor.
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the tyrosine kinase inhibitor this compound and an Anti-Fas receptor antibody on CD34(+) chronic myelogenous leukemia progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
AG957: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and in-vitro use of AG957, a potent tyrosine kinase inhibitor. The information is intended to guide researchers in utilizing this compound effectively in their experiments.
Product Information
| Parameter | Value | Reference |
| Synonyms | Tyrphostin this compound; NSC 654705 | [1] |
| Molecular Formula | C₁₅H₁₅NO₄ | [2] |
| Molecular Weight | 273.29 g/mol | N/A |
| Mechanism of Action | Inhibitor of BCR-ABL tyrosine kinase | [1] |
| Primary Target | p210bcr-abl | [2] |
| Ki for p210bcr-abl | 750 nM | [2] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility
| Solvent | Solubility | Reference |
| DMSO | 200 mg/mL | [2] |
| DMSO | ≥ 2.5 mg/mL (9.15 mM) | [1] |
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.73 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary.
-
Centrifuge the tube briefly to collect the solution at the bottom.
Storage and Stability
| Storage Condition | Shelf Life of Stock Solution | Reference |
| -20°C | Up to 3 months | [2] |
| -80°C | Up to 6 months | [1] |
Storage Recommendations:
-
Protect from Light: this compound and other tyrphostins can be sensitive to light.[2][3] Store solutions in amber or foil-wrapped tubes.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[1][4]
-
Aqueous Solutions: this compound is poorly soluble and potentially unstable in aqueous solutions.[5] It is recommended to prepare fresh dilutions in cell culture medium or buffer immediately before use from a frozen DMSO stock. Do not store aqueous solutions of this compound.[5]
Experimental Protocols
The following are generalized protocols for in-vitro experiments using this compound. Optimization may be required for specific cell lines and experimental conditions.
Cell Culture and Treatment
Cell Lines:
This protocol is suitable for hematopoietic cell lines, particularly those expressing the BCR-ABL fusion protein, such as K562 cells (chronic myelogenous leukemia).
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks or plates
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period. For example, seed K562 cells at 2 x 105 cells/mL in a 6-well plate.
-
Cell Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific assay being performed.
Western Blot Analysis of BCR-ABL and Akt Signaling
This protocol describes the analysis of protein expression and phosphorylation status of key components in the BCR-ABL and PI3K/Akt signaling pathways following this compound treatment.
Materials:
-
Treated cells from the protocol above
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR, anti-phospho-BCR (Tyr177), anti-Akt, anti-phospho-Akt (Ser473), anti-GAPDH, or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software. Normalize the target protein bands to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflow
This compound Inhibition of the BCR-ABL Signaling Pathway
Caption: this compound inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
This compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound indirectly inhibits the PI3K/Akt pathway by targeting BCR-ABL.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for in-vitro this compound treatment and subsequent Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: AG957 Treatment of CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG957, also known as Tyrphostin this compound, is a potent inhibitor of the Bcr/Abl tyrosine kinase, the hallmark of Chronic Myelogenous Leukemia (CML).[1] It selectively targets the dysregulated kinase activity of the p210bcr/abl fusion protein, which is central to the malignant transformation in CML.[2][3] These application notes provide detailed protocols for the treatment of CML cell lines, such as K562, with this compound to study its effects on cell proliferation, apoptosis, and signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting CML progenitor cells.
Table 1: IC50 Values of this compound in CML vs. Normal Hematopoietic Progenitors
| Cell Type | CML Progenitors (Median IC50, µM) | Normal Progenitors (Median IC50, µM) | P-value |
| Granulocyte Colony-Forming Cells (CFU-G) | 7.3 | >20 | < 0.001 |
| Granulocyte/Macrophage Colony-Forming Cells (CFU-GM) | 5.3 | >20 | < 0.05 |
| Erythroid Colony-Forming Cells (BFU-E) | 15.5 | >20 | > 0.05 |
| Multilineage Colony-Forming Units (CFU-Mix) | 12 | 64 | 0.008 |
| Long-Term Culture-Initiating Cells (LTC-IC) | 43 | 181 | 0.004 |
Data compiled from studies on primary CML and normal hematopoietic progenitors.[2][3]
Table 2: this compound Activity on p210bcr/abl Kinase
| Parameter | Value | Cell Line/System |
| IC50 for p210bcr/abl autokinase activity | 2.9 µM | In vitro kinase assay |
[1]
Experimental Protocols
Protocol 1: Inhibition of CML Cell Proliferation (K562 Cell Line)
This protocol details the methodology to assess the anti-proliferative effects of this compound on the K562 CML cell line.
Materials:
-
K562 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 µM to 100 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Treatment: After allowing the cells to adhere for 24 hours, add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Induction of Apoptosis in CML Cells by this compound
This protocol describes the steps to evaluate the induction of apoptosis in K562 cells following this compound treatment.
Materials:
-
K562 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete medium.
-
Treatment: Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 20 µM) for 24 hours.[2] Include a vehicle control.
-
Cell Harvesting: After incubation, collect the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
-
Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in CML Cells
Caption: this compound inhibits p210bcr/abl, leading to apoptosis via the mitochondrial pathway.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the tyrosine kinase inhibitor this compound and an Anti-Fas receptor antibody on CD34(+) chronic myelogenous leukemia progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG957 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG957 is a tyrphostin derivative that functions as a potent protein tyrosine kinase (PTK) inhibitor. It demonstrates significant activity against the BCR-ABL fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML). In primary cell culture, particularly with hematopoietic progenitor cells isolated from CML patients, this compound has been shown to inhibit proliferation, induce apoptosis, and restore normal cellular functions that are otherwise dysregulated by the BCR-ABL oncoprotein. These application notes provide a comprehensive overview of the use of this compound in primary cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound primarily targets the constitutive tyrosine kinase activity of the p210 BCR-ABL oncoprotein. This inhibition leads to the downregulation of downstream signaling pathways crucial for the survival and proliferation of CML cells. Key mechanisms include:
-
Inhibition of BCR-ABL Autophosphorylation: this compound directly inhibits the autophosphorylation of the p210 BCR-ABL kinase, a critical step for its activation[1][2][3].
-
Induction of Apoptosis: By inhibiting BCR-ABL, this compound triggers the intrinsic apoptotic pathway. This is characterized by the mitochondrial release of cytochrome c and subsequent activation of caspase-9 and caspase-3[4].
-
Modulation of Cell Adhesion: this compound can restore normal β1 integrin-mediated adhesion in CML hematopoietic progenitors. This helps to correct the abnormal circulation and proliferation of these malignant cells[5].
-
Impact on Downstream Signaling: The inhibition of BCR-ABL by this compound affects multiple downstream pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways. There is also evidence suggesting an interplay with the JAK/STAT pathway, particularly STAT5, which is often constitutively activated in BCR-ABL positive cells[6][7][8][9].
Data Presentation
Quantitative Effects of this compound on Primary CML Cells
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IC50 (p210bcr/abl autokinase activity) | CML cells | 2.9 µM | Inhibition of BCR-ABL autophosphorylation | [1][3] |
| Cell Viability (MTT Assay) | K562 (CML cell line) | 20 µM (2 hours) | 60% inhibition of DNA synthesis | [2] |
| Apoptosis | Primary CML blast cells | Dose-dependent | Induction of apoptosis | [4] |
| Colony Formation (CFC Assay) | CML Granulocyte-Macrophage progenitors (CFU-GM) | 5.3 µM (Median IC50) | Inhibition of colony formation | [4] |
| Colony Formation (CFC Assay) | CML Granulocyte progenitors (CFU-G) | 7.3 µM (Median IC50) | Inhibition of colony formation | [4] |
| Colony Formation (CFC Assay) | CML Erythroid progenitors (BFU-E) | 15.5 µM (Median IC50) | Inhibition of colony formation | [4] |
Signaling Pathways and Experimental Workflows
BCR-ABL and Downstream Signaling Inhibition by this compound
Experimental Workflow for Primary CML Cell Culture and this compound Treatment
Experimental Protocols
Isolation and Culture of Primary CD34+ CML Cells
This protocol describes the isolation of CD34+ hematopoietic progenitor cells from the peripheral blood of CML patients.
Materials:
-
Peripheral blood from CML patients collected in heparinized tubes.
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
CD34 MicroBead Kit (e.g., Miltenyi Biotec)
-
MACS columns and separator
-
Serum-free medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM) supplemented with bovine serum albumin, insulin, transferrin, and cytokines (e.g., IL-3, IL-6, G-CSF, SCF).
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the peripheral blood sample with an equal volume of HBSS.
-
Carefully layer the diluted blood onto a Ficoll-Paque PLUS gradient in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the MNC layer at the plasma-Ficoll interface.
-
Wash the collected MNCs twice with HBSS by centrifugation at 400 x g for 10 minutes.
-
-
CD34+ Cell Enrichment:
-
Resuspend the MNC pellet in an appropriate buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Isolate CD34+ cells using a positive selection method with magnetic-activated cell sorting (MACS) according to the manufacturer's instructions. This typically involves labeling the cells with CD34 microbeads and passing them through a magnetic column.
-
Elute the magnetically retained CD34+ cells from the column.
-
-
Primary Cell Culture:
-
Resuspend the enriched CD34+ cells in a serum-free culture medium supplemented with appropriate cytokines to support the growth of hematopoietic progenitors.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary CML cells in culture
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary CML cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
This compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Detection (Annexin V Staining)
This protocol detects apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Primary CML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the cells after treatment with this compound.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Colony-Forming Cell (CFC) Assay
This assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.
Materials:
-
Primary CD34+ CML cells
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Prepare a suspension of primary CD34+ CML cells at a desired concentration.
-
Treatment: Add different concentrations of this compound to the cell suspension.
-
Plating: Mix the cell suspension with the methylcellulose medium and plate 1.1 mL of the mixture into each 35 mm culture dish.
-
Incubation: Incubate the dishes at 37°C and 5% CO2 in a humidified incubator for 14-16 days.
-
Colony Counting: Enumerate and classify the colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.
Western Blot Analysis of STAT Phosphorylation
This protocol is for detecting the phosphorylation status of STAT proteins (e.g., STAT5) in response to this compound treatment.
Materials:
-
Primary CML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Total Protein Control: Strip the membrane and re-probe with an antibody against the total STAT protein to ensure equal loading.
References
- 1. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT5 signaling is required for the efficient induction and maintenance of CML in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL uncouples canonical JAK2-STAT5 signaling in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: AG957 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG957 is a tyrphostin derivative that acts as a potent tyrosine kinase inhibitor. It has demonstrated significant activity against the BCR-ABL fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML). Beyond its targeted inhibition of BCR-ABL, this compound also influences other critical signaling pathways implicated in cell survival and apoptosis, such as the PI3K/Akt pathway. These characteristics make this compound a compelling candidate for combination therapies aimed at enhancing anti-cancer efficacy and overcoming drug resistance.
These application notes provide a summary of key findings and detailed protocols for investigating this compound in combination with other therapeutic agents, with a particular focus on its synergistic effects with apoptosis-inducing antibodies.
Data Presentation: Synergistic Effects of this compound
The following tables summarize the quantitative data from studies evaluating this compound as a single agent and in combination with the anti-Fas receptor (FasR) monoclonal antibody, CH11, in CML progenitor cells.
Table 1: Inhibitory Concentration (IC50) of Single-Agent this compound on CML and Normal Hematopoietic Progenitors [1]
| Progenitor Cell Type | CML Progenitors IC50 (µM) | Normal Progenitors IC50 (µM) |
| CFU-Mix | 12 | 64 |
| BFU-E | 29 | 89 |
| CFU-GM | 34 | 85 |
| LTC-IC | 43 | 181 |
CFU-Mix: Colony-Forming Unit-Mix (multilineage); BFU-E: Burst-Forming Unit-Erythroid; CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage; LTC-IC: Long-Term Culture-Initiating Cell.
Table 2: Synergistic Growth Inhibition of CML Progenitor Cells with this compound and Anti-FasR Antibody (CH11) Combination [1]
| Progenitor Cell Type | Treatment | Fold-Increase in Growth Inhibition (Combination vs. This compound alone) |
| CFU-Mix | This compound (1 µM) + CH11 (1 µg/mL) | 1.6 |
| BFU-E | This compound (1 µM) + CH11 (1 µg/mL) | 3.0 |
| CFU-GM | This compound (1 µM) + CH11 (1 µg/mL) | 4.0 |
Table 3: Effect of this compound on Apoptosis and BCR-ABL Expression [1]
| Cell Type | Treatment | Outcome |
| BCR-ABL transfected 32DLG7 cells | This compound | 30% apoptotic cells |
| BCR-ABL negative 32D-T2/93 cells | This compound | 9% apoptotic cells |
| CML CD34+ progenitors from patients | This compound (50 µM) | Reduction of BCR-ABL-positive progenitors from 92% to 33% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in CML
Caption: this compound inhibits BCR-ABL, leading to decreased proliferation and survival signals via the PI3K/Akt pathway.
Experimental Workflow for Combination Study
Caption: Workflow for assessing the synergistic effects of this compound and CH11 on CML progenitor cells.
Experimental Protocols
Colony-Forming Cell (CFC) Assay for Hematopoietic Progenitors
This protocol is adapted for assessing the inhibitory effect of this compound and its combinations on CML progenitor cells.
Materials:
-
CD34+ hematopoietic progenitor cells isolated from CML patient bone marrow or peripheral blood.
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for human CFU-Mix, BFU-E, and CFU-GM growth (e.g., SCF, GM-CSF, G-CSF, IL-3, IL-6, erythropoietin).
-
This compound (stock solution in DMSO)
-
CH11 anti-FasR antibody
-
35 mm culture dishes
-
Sterile, humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved CD34+ CML cells or use freshly isolated cells.
-
Wash cells with IMDM containing 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
Resuspend cells in IMDM at a concentration of 1 x 10^5 cells/mL.
-
-
Drug Preparation:
-
Prepare working solutions of this compound and CH11 in IMDM at the desired concentrations. A serial dilution of this compound is recommended to determine the IC50. For combination studies, use concentrations based on single-agent dose-response curves (e.g., this compound at 1 µM and CH11 at 1 µg/mL).
-
-
Cell Treatment:
-
In a sterile tube, mix the cell suspension with the drug solutions (or vehicle control) and incubate for a specified period (e.g., 30 minutes to 24 hours) at 37°C.
-
-
Plating in Methylcellulose:
-
Following incubation, add the treated cell suspension to the methylcellulose-based medium to a final cell concentration of 1-5 x 10^3 cells/mL.
-
Vortex the mixture thoroughly.
-
Allow the tube to stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm culture dishes.
-
Gently rotate the dishes to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate, open dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 14-16 days.
-
-
Colony Scoring:
-
After the incubation period, identify and count the colonies (CFU-GM, BFU-E, and CFU-Mix) under an inverted microscope based on their distinct morphologies. A colony is typically defined as a cluster of 40 or more cells.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the quantitative assessment of apoptosis in cell lines (e.g., K562, 32DLG7) or primary CML cells treated with this compound and its combinations.
Materials:
-
Cell suspension (e.g., 1 x 10^6 cells/mL)
-
This compound
-
CH11 anti-FasR antibody
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel at a density that allows for logarithmic growth.
-
Treat the cells with the desired concentrations of this compound, CH11, the combination, or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution. Combine the detached cells with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
The data and protocols presented here provide a framework for investigating the therapeutic potential of this compound in combination with other agents. The synergistic interaction between this compound and the anti-FasR antibody CH11 highlights a promising strategy to enhance the killing of CML progenitor cells. Further studies are warranted to explore combinations of this compound with other targeted therapies and conventional chemotherapeutic agents to develop more effective treatment regimens for leukemia and potentially other malignancies.
References
AG957: Application Notes and Protocols for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG957 is a tyrphostin derivative identified as a potent inhibitor of the BCR-ABL tyrosine kinase. The BCR-ABL fusion protein, a hallmark of chronic myelogenous leukemia (CML), possesses constitutively active tyrosine kinase activity that is crucial for the malignant transformation of hematopoietic cells.[1][2][3] this compound selectively targets this kinase activity, leading to the induction of apoptosis in BCR-ABL-positive leukemia cells.[1] These application notes provide a comprehensive overview of this compound's mechanism of action and its application in leukemia research, along with detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the inhibition of the p210bcr/abl tyrosine kinase.[1] This inhibition sets off a cascade of intracellular events, culminating in programmed cell death (apoptosis). The key steps in this compound's mechanism of action are:
-
Inhibition of BCR-ABL Kinase Activity : this compound acts as a competitive inhibitor of the ATP-binding site on the BCR-ABL kinase, preventing the autophosphorylation and activation of the fusion protein.
-
Downregulation of Downstream Signaling : Inhibition of BCR-ABL kinase activity leads to the suppression of downstream signaling pathways critical for leukemia cell proliferation and survival.
-
Induction of Apoptosis : By disrupting these crucial signaling pathways, this compound triggers the intrinsic apoptotic pathway. This is characterized by the mitochondrial release of cytochrome c, followed by the activation of caspase-9 and caspase-3, ultimately leading to the execution of apoptosis.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting the growth of leukemia cells and normal hematopoietic progenitors.
Table 1: IC50 Values of this compound in Chronic Myelogenous Leukemia (CML) and Normal Hematopoietic Progenitor Cells
| Cell Type | IC50 (µM) | Reference |
| CML Progenitors | ||
| Granulocyte Colony-Forming Cells (CFU-G) | 7.3 | [1] |
| Granulocyte-Macrophage Colony-Forming Cells (CFU-GM) | 5.3 | [1] |
| Erythroid Colony-Forming Cells (BFU-E) | 15.5 | [1] |
| Multilineage Colony-Forming Units (CFU-Mix) | 12 | [2] |
| Long-Term Culture-Initiating Cells (LTC-IC) | 43 | [2] |
| Normal Progenitors | ||
| Granulocyte Colony-Forming Cells (CFU-G) | >20 | [1] |
| Granulocyte-Macrophage Colony-Forming Cells (CFU-GM) | >20 | [1] |
| Erythroid Colony-Forming Cells (BFU-E) | >20 | [1] |
| Multilineage Colony-Forming Units (CFU-Mix) | 64 | [2] |
| Long-Term Culture-Initiating Cells (LTC-IC) | 181 | [2] |
Mandatory Visualizations
This compound inhibits BCR-ABL, blocking pro-survival signaling and inducing apoptosis.
Workflow for evaluating the in vitro effects of this compound on leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., K562)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[4]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate to pellet the formazan crystals.
-
Carefully remove the supernatant and add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Colony Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferative capacity of hematopoietic progenitor cells.
Materials:
-
Bone marrow or peripheral blood mononuclear cells from CML patients or healthy donors
-
IMDM medium with 2% FBS
-
MethoCult™ semi-solid medium
-
This compound
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, high humidity)
Procedure:
-
Isolate mononuclear cells using a density gradient centrifugation method.
-
Resuspend the cells in IMDM with 2% FBS.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Wash the cells to remove the compound.
-
Resuspend the cells in culture medium and add them to the MethoCult™ medium.
-
Vortex to ensure a homogenous cell suspension and let stand to allow air bubbles to escape.
-
Dispense 1.1 mL of the cell suspension into each 35 mm culture dish.
-
Place the dishes in a larger container with a dish of sterile water to maintain humidity.
-
Incubate at 37°C with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as a cluster of >50 cells) using an inverted microscope.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling proteins, such as BCR-ABL, and the cleavage of caspases.
Materials:
-
Leukemia cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
Troubleshooting & Optimization
AG957 solubility issues and solutions
Welcome to the technical support center for AG957. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility and handling of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as Tyrphostin this compound, is a potent tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of the Bcr/Abl fusion protein kinase (p210bcr/abl), which is characteristic of Chronic Myelogenous Leukemia (CML).[1][2][3][4] It selectively blocks the autokinase activity of p210bcr/abl, leading to the inhibition of downstream signaling pathways, suppression of cell proliferation, and induction of apoptosis.[1][2][5] The induction of apoptosis occurs through the activation of the cytochrome c/Apaf-1/caspase-9 pathway.[2][5]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[1][6] It is highly soluble in DMSO, with reported concentrations of up to 100-200 mg/mL.[1][6] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as absorbed water can significantly reduce the compound's solubility.[1]
Q3: How should I store this compound powder and its stock solutions? A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solutions: After reconstituting this compound in a solvent like DMSO, it is recommended to create aliquots to avoid repeated freeze-thaw cycles.[6] Store these stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media? A4: No, this compound has very low solubility in aqueous solutions. Direct dissolution in buffers or media will likely result in precipitation and an inaccurate final concentration. Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first, and then dilute this stock into your aqueous experimental medium.
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations as reported in the literature.
| Solvent/Formulation | Reported Solubility/Concentration | Notes | Source |
| DMSO | 100 mg/mL (365.93 mM) | Requires sonication. Use newly opened DMSO. | [1] |
| DMSO | 200 mg/mL | - | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.15 mM) | A common formulation for in vivo studies. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.15 mM) | An alternative formulation for in vivo studies. | [1] |
Troubleshooting Guide: Precipitation Issues
This guide addresses the common problem of this compound precipitating out of solution during experimental use.
Problem: I prepared a stock solution of this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately or over time.
This is a frequent issue caused by the low aqueous solubility of this compound. The workflow below will guide you through the potential causes and solutions.
Caption: Troubleshooting workflow for this compound precipitation in media.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution, which is the essential first step for most experiments.
Caption: Workflow for preparing a 100 mM this compound stock solution.
Methodology:
-
Calculation: this compound has a molecular weight of 273.28 g/mol . To prepare a 100 mM (0.1 mol/L) solution, you need 27.328 mg per mL of solvent. For a smaller volume, such as 100 µL, you would weigh 2.73 mg.
-
Weighing: On a calibrated analytical balance, carefully weigh 2.73 mg of this compound powder into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated micropipette, add 100 µL of new, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, you can use a combination of gentle warming in a 37°C water bath and sonication.[1] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months).[1]
Protocol 2: Preparation of a 20 µM Working Solution for Cell Culture
This protocol describes how to dilute the high-concentration DMSO stock for treating cells in culture.
-
Thaw Stock: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate Dilution: To prepare a 20 µM working solution from a 100 mM stock, you need to perform a 1:5000 dilution (100,000 µM / 20 µM = 5000).
-
Serial Dilution (Recommended): Direct dilution of 1:5000 can be inaccurate. A serial dilution is recommended.
-
Step A (Intermediate Dilution): Add 2 µL of the 100 mM stock to 998 µL of sterile cell culture medium. This creates a 200 µM intermediate solution. Mix thoroughly by gentle vortexing or pipetting.
-
Step B (Final Dilution): Add 100 µL of the 200 µM intermediate solution to 900 µL of your final volume of cell culture medium. This results in a final concentration of 20 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium (in this case, the final DMSO concentration would be 0.02% from the intermediate dilution step). This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately to prevent potential precipitation over time.
Signaling Pathway Diagram
The diagram below illustrates the inhibitory effect of this compound on the Bcr/Abl signaling pathway in CML cells.
Caption: this compound inhibits Bcr/Abl, blocking proliferation and inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the tyrosine kinase inhibitor this compound and an Anti-Fas receptor antibody on CD34(+) chronic myelogenous leukemia progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing AG957 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AG957 in their experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the successful optimization of this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tyrphostin, a class of organic compounds that act as tyrosine kinase inhibitors. Its primary mechanism of action is the inhibition of the Bcr/Abl tyrosine kinase, an oncoprotein associated with chronic myelogenous leukemia (CML).[1][2][3] this compound has been shown to selectively block the tyrosine kinase activity of human p210 Bcr/Abl.[4][5]
Q2: What are the known downstream effects of this compound treatment?
A2: By inhibiting Bcr/Abl, this compound can induce growth arrest and apoptosis in Bcr/Abl-positive cells.[2][6] This is often mediated through the downregulation of the Bcr/Abl kinase, leading to the activation of the cytochrome c/Apaf-1/caspase-9 apoptotic pathway.[2][6] Additionally, this compound can affect the phosphorylation state of proteins involved in the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[6]
Q3: Does this compound have off-target effects?
A3: While this compound shows selectivity for Bcr/Abl, it can have effects on other cellular targets, especially at higher concentrations.[6] It has been observed to have antiproliferative effects in Bcr/Abl-negative leukemia cell lines and normal T-lymphocytes, suggesting that other kinases may be affected.[6] One potential off-target substrate is c-CBL.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][4] For example, a stock solution of 100 mg/mL in DMSO can be prepared, though this may require ultrasonic assistance for complete dissolution.[1] It is crucial to use newly opened, high-purity DMSO as it is hygroscopic, and water content can affect solubility.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] Stock solutions are generally stable for up to 3 months at -20°C and up to 6 months at -80°C.[1][4]
Troubleshooting Guide
Q1: I'm observing precipitation of this compound in my culture medium. What should I do?
A1: Precipitation of this compound in aqueous media can be a common issue due to its limited solubility. Here are a few troubleshooting steps:
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Run a vehicle control (media with the same DMSO concentration without this compound) to verify.
-
Pre-warm the Medium: Before adding the this compound stock solution, warm your culture medium to 37°C.
-
Proper Mixing: When diluting the stock solution, add it dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Sonication: If precipitation persists in the stock solution, gentle sonication in a water bath can aid dissolution.[1]
-
Alternative Solubilization Protocol: For in vivo or challenging in vitro experiments, a co-solvent system may be necessary. One such protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q2: I'm not observing the expected cytotoxic or anti-proliferative effect of this compound on my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Sub-optimal Concentration: The effective concentration of this compound is highly cell-line dependent. You may need to perform a dose-response experiment over a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.[1]
-
Cell Line Resistance: The target cell line may be resistant to this compound or lack the Bcr/Abl oncoprotein. Confirm the Bcr/Abl status of your cell line if it is the intended target.
-
Compound Inactivity: Ensure your this compound stock has been stored correctly and has not expired. Test the compound on a known sensitive cell line (e.g., K562) to verify its activity.
-
Short Incubation Time: The effects of this compound may not be apparent after a short incubation. Consider extending the treatment duration (e.g., 48-72 hours).
Q3: this compound is causing excessive cell death even at low concentrations in my preliminary experiments. How can I address this?
A3: If you observe unexpectedly high cytotoxicity, consider the following:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is at a safe level for your cell line (typically below 0.5%). Always include a DMSO-only control.
-
Cell Seeding Density: Very low cell seeding densities can make cells more susceptible to drug-induced toxicity. Optimize your seeding density to ensure cells are in a healthy, logarithmic growth phase during treatment.
-
Narrower Concentration Range: Your initial concentration range might be too high for your specific cell line. Test a lower and narrower range of concentrations in your next experiment.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the reported effective concentrations and IC50 values of this compound in various cell lines and progenitor cells.
| Cell Type/Line | Measurement | Effective Concentration/IC50 | Reference |
| K562 (CML) | p210bcr/abl autokinase activity | IC50: 2.9 µM | [1] |
| K562 (CML) | Inhibition of cell proliferation | 60% inhibition at 20 µM after 2h | [1] |
| CML Colony-Forming Cells (CFC) | Inhibition of proliferation | Significant inhibition at 0.1-100 µM | [1] |
| CML Granulocyte CFC | Colony formation inhibition | Median IC50: 7.3 µM | [2] |
| CML Granulocyte/Macrophage CFC | Colony formation inhibition | Median IC50: 5.3 µM | [2] |
| CML Erythroid CFC | Colony formation inhibition | Median IC50: 15.5 µM | [2] |
| Normal Granulocyte CFC | Colony formation inhibition | Median IC50: >20 µM | [2] |
| Normal Granulocyte/Macrophage CFC | Colony formation inhibition | Median IC50: >20 µM | [2] |
| Normal Erythroid CFC | Colony formation inhibition | Median IC50: >20 µM | [2] |
| CML CD34+ Progenitors | Colony growth suppression | Dose-dependent from 1 to 100 µmol/L | [3] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Resazurin-Based Viability Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cancer cell line.
Materials:
-
This compound powder
-
High-purity DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well, black-walled, clear-bottom tissue culture plates
-
Resazurin sodium salt powder or a commercially available resazurin solution
-
Microplate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.73 mg of this compound (MW: 273.27 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your 10 mM stock solution. A common approach is to prepare a 2X working concentration series. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM, you would prepare 200, 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM solutions in medium.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the appropriate this compound dilution to each well. Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated controls (medium only).
-
Return the plate to the incubator for 48-72 hours.
-
-
Cell Viability Assessment (Resazurin Assay):
-
Prepare a 0.15 mg/mL resazurin solution in sterile PBS and filter-sterilize.
-
After the incubation period, add 20 µL of the resazurin solution to each well (for a final concentration of ~0.025 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" (blank) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells:
-
% Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the Bcr-Abl tyrosine kinase, blocking downstream pro-proliferative and anti-apoptotic signaling pathways.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
potential AG957 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using AG957. The information is based on preclinical data and aims to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor that primarily targets the Bcr/Abl fusion protein.[1] It inhibits the autokinase activity of p210bcr/abl with an IC50 of 2.9 μM.[1] This inhibition of Bcr/Abl kinase activity leads to a downstream cascade of events, including the activation of the cytochrome c/Apaf-1/caspase-9 pathway, ultimately inducing apoptosis in Bcr/Abl-positive cells like those found in chronic myelogenous leukemia (CML).[2][3]
Q2: I am observing apoptosis in my Bcr/Abl-negative control cells. Is this a known off-target effect of this compound?
Yes, this is a documented phenomenon. While this compound shows selectivity for CML progenitors, it has been observed to have antiproliferative and apoptotic effects in Bcr/Abl-negative leukemia cell lines (e.g., Nalm-6 and Jurkat) and normal T-lymphocytes.[2] This suggests that this compound has off-target effects.
Q3: What is the proposed mechanism for the off-target apoptosis observed in Bcr/Abl-negative cells?
Research suggests that this compound can induce apoptosis in Bcr/Abl-negative hematopoietic cells by affecting the phosphorylation state of the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway.[2] Specifically, this compound treatment is associated with altered phosphorylation of Akt and the pro-apoptotic protein BAD. This destabilizes the Bcl-xL/BAD complex, releasing the block on apoptosis and allowing it to proceed.[2] Other potential off-target substrates include c-CBL.[2]
Q4: Are there other known off-target effects of this compound?
This compound has been shown to partially inhibit the phosphorylation of several proteins that are substrates of the Bcr/Abl kinase but are also involved in normal integrin signaling in Bcr/Abl-expressing cells.[1][4] This indicates that this compound may interfere with normal cellular adhesion and signaling processes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected levels of apoptosis in Bcr/Abl-negative control cell lines. | Off-target activity of this compound on the PI3K/Akt pathway. | - Lower the concentration of this compound to a range that is more selective for Bcr/Abl inhibition. - Use a more specific Bcr/Abl inhibitor, such as Imatinib (STI571), for comparison.[5] - Perform western blots to assess the phosphorylation status of Akt and BAD in your control cells to confirm off-target pathway activation. |
| Altered cell adhesion or morphology in treated cells. | Off-target inhibition of proteins involved in integrin signaling. | - Evaluate the expression and phosphorylation status of key integrin signaling proteins. - Perform cell adhesion assays to quantify the effect of this compound on cell attachment. |
| Variability in experimental results. | This compound is a competitive inhibitor of both the protein substrate and ATP binding, which may lead to broader effects.[6] | - Ensure consistent ATP concentrations in your kinase assays. - Carefully control experimental conditions, including cell density and serum concentration. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from in vitro studies.
| Target/Cell Type | Parameter | Value | Reference |
| p210bcr/abl Autokinase Activity | IC50 | 2.9 μM | [1] |
| Granulocyte Colony-Forming Cells (CML) | Median IC50 | 7.3 μM | [3] |
| Granulocyte Colony-Forming Cells (Normal) | Median IC50 | >20 μM | [3] |
| Granulocyte/Macrophage Colony-Forming Cells (CML) | Median IC50 | 5.3 μM | [3] |
| Granulocyte/Macrophage Colony-Forming Cells (Normal) | Median IC50 | >20 μM | [3] |
| Erythroid Colony-Forming Cells (CML) | Median IC50 | 15.5 μM | [3] |
| Erythroid Colony-Forming Cells (Normal) | Median IC50 | >20 μM | [3] |
Experimental Protocols
Western Blot for Assessing Akt and BAD Phosphorylation
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-BAD (Ser136), and total BAD.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: On-target effect of this compound on the Bcr-Abl signaling pathway.
Caption: Proposed off-target effect of this compound on the PI3K/Akt signaling pathway.
Caption: Troubleshooting workflow for unexpected apoptosis in control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin this compound, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of the tyrosine kinase inhibitors this compound, AG490, and STI571 on BCR-ABL--expressing cells, demonstrating synergy between AG490 and STI571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
troubleshooting AG957 inconsistent results
Welcome to the technical support center for AG957. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Tyrphostin this compound or NSC 654705, is a tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myelogenous Leukemia (CML).[1][2][3] this compound inhibits the autokinase activity of the p210 isoform of BCR-ABL.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor of ATP binding to the kinase domain of BCR-ABL, thereby blocking its downstream signaling pathways.[4] This inhibition leads to a reduction in the phosphorylation of BCR-ABL substrates, which in turn induces growth arrest and apoptosis in BCR-ABL-positive cells.[4] Specifically, this compound-induced downregulation of BCR-ABL can activate the cytochrome c/Apaf-1/caspase-9 apoptotic pathway.[4]
Q3: Does this compound have off-target effects?
Yes, while this compound shows selectivity for BCR-ABL, it can affect other cellular targets, particularly at higher concentrations. It has been shown to have antiproliferative effects in BCR-ABL-negative leukemia cell lines and normal T-lymphocytes. This may be due to its effects on other kinases such as c-CBL and the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, leading to altered phosphorylation of Akt and BAD.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from a variety of factors, ranging from compound handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Incomplete Solubilization: this compound, like many small molecules, can be challenging to dissolve completely, leading to inconsistent concentrations in your working solutions. | - Prepare a fresh stock solution in an appropriate solvent like DMSO. - Gentle heating and/or sonication can aid in dissolution if precipitation occurs. - Visually inspect the solution for any precipitate before use. |
| Compound Instability in Media: this compound may degrade over time in cell culture media at 37°C. | - Prepare fresh dilutions of this compound in media for each experiment. - Minimize the time between adding this compound to the media and treating the cells. - Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture media. | |
| Lower than expected potency (higher IC50) | Serum Protein Binding: Components of fetal bovine serum (FBS), such as albumin, can bind to small molecule inhibitors, reducing the free concentration available to act on the cells. | - If possible, perform initial experiments in low-serum (e.g., 0.5-2%) or serum-free media to determine the intrinsic potency. - Be aware that IC50 values will likely be higher in the presence of 10% FBS. - If comparing results, ensure the serum concentration is consistent across all experiments. |
| High Cell Density: A high density of cells can metabolize the compound or deplete it from the media more rapidly. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. - Ensure consistent cell numbers across all wells and experiments. | |
| Cell-line specific variability | Differential Sensitivity: Cell lines exhibit varying sensitivity to this compound based on their genetic background, particularly the presence or absence of the BCR-ABL fusion protein.[4] | - Confirm the BCR-ABL status of your cell lines. - Be aware that BCR-ABL-negative cells may require higher concentrations of this compound to elicit a response, likely through off-target mechanisms. |
| Acquired Resistance: Prolonged exposure to tyrosine kinase inhibitors can lead to the development of resistance mechanisms in cancer cells. | - Use early passage cells for your experiments. - If you suspect resistance, consider using a different inhibitor or a combination of drugs. | |
| Unexpected cytotoxicity in control cells | Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | - Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Off-target Effects: As mentioned, this compound can have effects on pathways other than BCR-ABL, which may lead to toxicity in cells that do not express the fusion protein. | - Perform dose-response experiments to identify a concentration that is effective on the target cells while minimizing toxicity in control cells. |
Data Presentation
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. The following table summarizes reported IC50 values.
| Target/Cell Line | Assay | IC50 (µM) | Reference |
| p210 bcr/abl | Autokinase activity | 2.9 | [1] |
| CML Granulocyte colony-forming cells | Colony formation | 7.3 | [4] |
| CML Granulocyte/macrophage colony-forming cells | Colony formation | 5.3 | [4] |
| Normal Granulocyte colony-forming cells | Colony formation | >20 | [4] |
| Normal Granulocyte/macrophage colony-forming cells | Colony formation | >20 | [4] |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization will be required for specific cell lines and experimental endpoints.
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight.
-
Suspension cells: Seed cells in a multi-well plate at a predetermined optimal density.
-
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound stock solution (typically in DMSO).
-
Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the existing media and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated this compound solution to each well to reach the final desired concentration.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Endpoint Analysis:
-
Following incubation, proceed with your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay (e.g., Annexin V staining, caspase activity), or protein analysis (e.g., Western blotting for phosphorylated proteins).
-
Visualizations
Signaling Pathways
References
Technical Support Center: Minimizing AG957 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of AG957 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tyrphostin tyrosine kinase inhibitor. Its primary target is the Bcr/Abl tyrosine kinase, making it effective against chronic myelogenous leukemia (CML) cells expressing the Philadelphia chromosome.[1][2] It has an IC50 of 2.9 μM for p210bcr/abl autokinase activity.[1] this compound can also induce apoptosis in Bcr/Abl-negative hematopoietic cells by affecting the PI3K/Akt signaling pathway.[3]
Q2: What are the common causes of this compound-induced toxicity in cell culture?
A2: this compound-induced toxicity can stem from several factors:
-
On-target toxicity: Inhibition of the Bcr/Abl kinase in target cells leads to apoptosis.[4]
-
Off-target effects: this compound can inhibit other kinases and cellular processes, leading to toxicity in both target and non-target cells.[3]
-
High concentrations: Using concentrations significantly above the effective range can lead to non-specific cytotoxicity.
-
Prolonged exposure: Continuous exposure can disrupt essential cellular functions.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound precipitation: Poor solubility of this compound in aqueous culture media can lead to the formation of precipitates, which can cause mechanical stress and localized high concentrations, resulting in cytotoxicity.[5][6]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is crucial.
-
Start with a wide range of concentrations: Begin with concentrations spanning several orders of magnitude, for example, from 0.1 µM to 100 µM.[1]
-
Perform a cell viability assay: Use a standard cytotoxicity assay such as MTT, XTT, or LDH release to assess the effect of different concentrations on cell viability over a specific time course (e.g., 24, 48, 72 hours).[7][8]
-
Determine the IC50: The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound. However, for minimizing toxicity, it is often advisable to work at concentrations at or slightly above the IC50 for the desired biological effect, while monitoring for signs of excessive cell death.
Q4: What is the recommended solvent and storage condition for this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[4]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][4]
-
Stability: While most compounds are stable in DMSO for extended periods when stored properly, it is best practice to use freshly prepared dilutions for experiments.[9][10][11] The stability of this compound in cell culture media at 37°C can be variable, so it's recommended to perform experiments with freshly prepared media containing the inhibitor.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of unexpected cell death, even at low concentrations.
| Possible Cause | Suggested Solution |
| Compound Precipitation | This compound is hydrophobic and may precipitate when diluted into aqueous cell culture media.[12] Visually inspect the media for any cloudiness or particulate matter after adding this compound. To minimize precipitation, prepare an intermediate dilution of the DMSO stock in warm (37°C) culture medium before adding it to the final culture volume.[12] |
| Solvent Toxicity | The final concentration of DMSO in the cell culture medium may be too high. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line, which is typically less than 0.5%, and for many sensitive cell lines, below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[1] |
| Cell Seeding Density | Cell density can significantly impact the cellular response to drugs.[1][3] If the cell density is too low, cells may be more susceptible to the toxic effects of this compound. Conversely, very high cell densities can also lead to nutrient depletion and altered drug responses.[3][7] Optimize the cell seeding density for your specific cell line and assay duration.[7][8][13] |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, affecting their bioavailability and toxicity.[14][15] The effect of serum on this compound activity should be determined empirically. Consider performing experiments in reduced-serum or serum-free media, if compatible with your cell line, to achieve more consistent results.[15] |
| Off-Target Effects | This compound may be inhibiting other essential kinases in your cell line, leading to toxicity. If possible, consult literature for known off-target effects of this compound or perform a kinase inhibitor profiling assay to identify other potential targets.[16][17][18] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Stock Solution | Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare small, single-use aliquots of the stock solution and thaw a fresh aliquot for each experiment.[1][4] |
| Variable Cell Health | Ensure that cells are healthy and in the logarithmic growth phase before starting an experiment. Cells that are over-confluent or have been passaged too many times may respond differently to drug treatment. |
| Inaccurate Pipetting | Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. |
| Media and Supplement Variability | Use the same batch of cell culture media and supplements for a set of related experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays
This protocol helps identify the ideal cell seeding density to ensure cells remain in a logarithmic growth phase throughout the experiment.
-
Cell Seeding: In a 96-well plate, seed your cells in triplicate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Daily Monitoring: At 24, 48, and 72 hours, measure cell viability in one set of triplicates using an MTT or similar assay.
-
Data Analysis: Plot the cell viability (absorbance) against time for each seeding density. The optimal seeding density is the one that allows for logarithmic growth throughout the intended duration of your this compound experiment without reaching over-confluence.[7]
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for conducting a cell viability assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at the optimized density determined in Protocol 1 and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the different this compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Caspase-3 Activity Assay (Apoptosis Detection)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm if cell death induced by this compound is due to apoptosis.[2][15][19][20][21]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle control.
Data Presentation
Table 1: Troubleshooting Common Issues with this compound
| Issue | Observation | Possible Cause(s) | Recommended Action(s) |
| High Toxicity | Widespread cell death, even at low this compound concentrations. | Compound precipitation, high solvent concentration, suboptimal cell density, off-target effects. | Visually inspect for precipitates, reduce final DMSO concentration, optimize seeding density, consider a more specific inhibitor if available. |
| Inconsistent Results | High variability between replicate experiments. | Inconsistent stock solution, variable cell health, inaccurate pipetting. | Aliquot stock solution, use healthy cells in log phase, verify pipette calibration. |
| No Effect | No observable effect on cell viability or the target pathway. | Inactive compound, low concentration, insufficient incubation time. | Use a fresh stock of this compound, perform a dose-response and time-course experiment. |
Table 2: Recommended Starting Concentrations for this compound Experiments
| Cell Type | Reported IC50 / Effective Concentration | Reference |
| CML Progenitors (Granulocyte colony-forming cells) | Median IC50: 7.3 µM | [22] |
| CML Progenitors (Granulocyte/macrophage colony-forming cells) | Median IC50: 5.3 µM | [22] |
| Normal Hematopoietic Progenitors | >20 µM | [22] |
| K562 (CML cell line) | Dose-dependent inhibition of colony formation with 24-hour exposure. | [22] |
Visualizations
Caption: this compound inhibits Bcr-Abl and PI3K/Akt pathways, leading to apoptosis.
Caption: Workflow for assessing and minimizing this compound toxicity.
Caption: Troubleshooting flowchart for high this compound-induced toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
AG957 IC50 Determination: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with AG957 IC50 determination. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor. Its primary target is the Bcr-Abl fusion protein, specifically the p210bcr/abl autokinase activity, for which it has a reported IC50 of 2.9 μM.[1] By inhibiting this kinase, this compound has been shown to induce growth arrest and apoptosis in chronic myelogenous leukemia (CML) cells.[2][3]
Q2: What are the known off-target effects of this compound?
While this compound shows selectivity for Bcr-Abl, it can also affect other cellular targets. Studies have shown that this compound can induce apoptosis in bcr-abl negative hematopoietic cells by affecting the phosphorylation state of the phosphatidylinositol-3 kinase (PI3K)/Akt pathway.[2] Other potential substrates include c-CBL.[2]
Q3: What are the expected IC50 values for this compound?
The IC50 of this compound can vary depending on the cell line and the assay conditions. It is crucial to establish a consistent internal protocol to ensure reproducible results.
| Cell Line/Condition | IC50 (μM) | Reference |
| p210bcr/abl autokinase activity | 2.9 | [1] |
| Granulocyte colony-forming cells (CML) | 7.3 | [3] |
| Granulocyte/macrophage colony-forming cells (CML) | 5.3 | [3] |
| Erythroid colony-forming cells (CML) | 15.5 | [3] |
| Normal granulocyte colony-forming cells | >20 | [3] |
| Normal granulocyte/macrophage colony-forming cells | >20 | [3] |
| Normal erythroid colony-forming cells | >20 | [3] |
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. One source suggests that stock solutions can be stored at -20°C for one month or -80°C for six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the DMSO stock in cell culture medium. Be aware that the compound may precipitate in aqueous solutions, so ensure it is fully dissolved before adding to cells.
Experimental Protocols
Cell-Based IC50 Determination using MTT Assay
This protocol outlines a general method for determining the IC50 of this compound in a cell line of interest (e.g., K562, Nalm-6, Jurkat) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to 70-80% confluency.
-
Harvest and resuspend the cells in fresh medium to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that spans at least 3-4 orders of magnitude around the expected IC50.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| IC50 value is significantly different from expected | - Incorrect drug concentration- Cell line variability (passage number, health)- Different assay incubation time- this compound degradation | - Verify the concentration of the stock solution.- Use cells with a consistent passage number and ensure they are in the logarithmic growth phase.- Standardize the incubation time across all experiments.- Prepare fresh drug dilutions for each experiment. |
| Incomplete inhibition at high concentrations (curve does not reach 0% viability) | - this compound solubility issues at high concentrations- Presence of a resistant subpopulation of cells- this compound may have cytostatic rather than cytotoxic effects at the tested concentrations and time points. | - Visually inspect the wells with high concentrations for drug precipitation.- Consider a longer incubation time or a different viability assay (e.g., apoptosis assay).- Analyze cell cycle progression to investigate cytostatic effects. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound in aqueous solutions. | - Ensure the final DMSO concentration is as low as possible (typically <0.5%) but sufficient to maintain solubility.- Prepare working solutions fresh and vortex thoroughly before adding to cells.- Consider using a pre-warmed medium for dilution. |
| Time-dependent shift in IC50 | - this compound may act as a covalent or irreversible inhibitor. The extent of inhibition will increase with longer incubation times. | - For covalent inhibitors, IC50 is a time-dependent parameter. Standardize the pre-incubation time across all experiments for reproducible results.- Consider determining the kinetic parameters k_inact/K_i for a more accurate representation of potency. |
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for this compound IC50 determination.
Caption: Troubleshooting logic for inconsistent this compound IC50 results.
References
- 1. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
AG957 Technical Support Center: Enhancing Experimental Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AG957 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the successful application of this potent BCR-ABL tyrosine kinase inhibitor.
Troubleshooting Guide
This guide addresses common challenges encountered during experiments with this compound, offering step-by-step solutions to improve experimental outcomes.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility | My this compound is not dissolving properly or is precipitating out of solution. What should I do? | - Incorrect solvent selection.- Low-quality or old DMSO.- Temperature of the solvent. | - Use fresh, high-quality DMSO for initial stock solutions. This compound is soluble in DMSO up to 100 mg/mL (365.93 mM).[1]- For preparing working solutions, a common protocol involves a multi-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]- If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] |
| Inconsistent Results | I am observing high variability in my experimental results between batches. What could be the reason? | - Instability of this compound stock solutions.- Inconsistent cell culture conditions.- Pipetting errors. | - Store this compound powder at -20°C for up to 3 years.[1]- Prepare fresh stock solutions regularly. In solvent, this compound is stable for up to 6 months at -80°C and 1 month at -20°C.[1]- Ensure consistent cell passage number and confluency for all experiments.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Low Efficacy | The inhibitory effect of this compound on my target cells is lower than expected. Why might this be happening? | - Suboptimal drug concentration.- Insufficient incubation time.- Cell line resistance. | - The IC50 of this compound for p210bcr/abl autokinase activity is 2.9 µM.[1][2] Effective concentrations in cell culture can range from 0.1 to 100 µM.[1]- Inhibition of p210bcr-abl tyrosine phosphorylation can be observed as early as 1 hour, and inhibition of DNA synthesis can be seen within 2 hours.[1]- Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.- Verify the expression of the BCR-ABL fusion protein in your target cells. |
| Off-Target Effects | I am observing effects in my negative control (BCR-ABL negative) cells. Is this expected? | - this compound can have off-target effects. | - Yes, this compound has been shown to have antiproliferative effects in BCR-ABL negative leukemia cells and normal T-lymphocytes.[3]- Potential off-target mechanisms include affecting the phosphorylation state of the PI3K/Akt pathway.[3]- Include appropriate controls to distinguish between on-target and off-target effects. Consider using another BCR-ABL inhibitor with a different mechanism of action for comparison. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a tyrphostin, a class of protein tyrosine kinase (PTK) inhibitors. Its primary mechanism of action is the inhibition of the p210bcr-abl tyrosine kinase activity.[1][4] This inhibition leads to the downregulation of p210bcr/abl, which in turn triggers the mitochondrial release of cytochrome c and the activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[4][5]
2. What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solution (in DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
3. How should I prepare this compound for in vitro experiments?
For in vitro experiments, a stock solution of this compound is typically prepared in DMSO. Due to its hygroscopic nature, it is crucial to use newly opened DMSO.[1] From the stock solution, working solutions can be prepared by diluting in the appropriate cell culture medium.
4. What is the selectivity of this compound?
This compound exhibits selectivity for Chronic Myelogenous Leukemia (CML) progenitors over normal hematopoietic progenitors.[4][5] Studies have shown that the median IC50 values for CML granulocyte and granulocyte/macrophage colony-forming cells are significantly lower than for their normal counterparts.[4][5] However, it is important to note that this compound can have effects on BCR-ABL negative cells at higher concentrations.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p210bcr/abl autokinase activity) | 2.9 µM | In vitro kinase assay | [1][2] |
| Ki (p210bcr-abl) | 750 nM | Human p210bcr-abl | [6][7] |
| Ki (p140c-abl) | 10 µM | Human p140c-abl | [6][7] |
| Median IC50 (CML Granulocyte CFC) | 7.3 µM | CML patient samples | [4][5] |
| Median IC50 (Normal Granulocyte CFC) | >20 µM | Normal patient samples | [4][5] |
| Median IC50 (CML Granulocyte/Macrophage CFC) | 5.3 µM | CML patient samples | [4][5] |
| Median IC50 (Normal Granulocyte/Macrophage CFC) | >20 µM | Normal patient samples | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Using a calibrated pipette, add the required volume of fresh, high-quality DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits BCR-ABL, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. adooq.com [adooq.com]
AG957 Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, stability, and potential degradation of the tyrosine kinase inhibitor AG957. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: How should aqueous working solutions of this compound be prepared and handled?
A2: Aqueous working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into your aqueous experimental buffer or cell culture medium immediately before use. Due to the instability of tyrphostins in aqueous solutions, it is not recommended to store this compound in aqueous buffers.
Q3: What are the known degradation pathways for this compound?
A3: The chemical structure of this compound contains a 2,5-dihydroxybenzyl group, which includes a catechol moiety. This functional group is susceptible to oxidation, especially in neutral to alkaline aqueous solutions. This can lead to the formation of quinone-type species. Hydrolysis is another potential degradation pathway for tyrphostins. It is important to note that some degradation products of tyrphostins have been found to be more potent inhibitors than the parent compound, which can lead to confounding experimental results.[1]
Q4: What are the visible signs of this compound degradation?
A4: A color change in your this compound solution, particularly a shift towards pink or brown, can be an indicator of oxidation. However, degradation can occur without a visible color change. Therefore, the most reliable way to assess the stability of this compound is through analytical methods like HPLC.
Q5: How can I prevent this compound degradation during my experiments?
A5: To minimize degradation, always prepare fresh aqueous working solutions. If your experimental conditions permit, using a slightly acidic buffer (pH 6.0-6.5) can help improve the stability of the catechol moiety. Additionally, protect all solutions containing this compound from light to prevent potential photodegradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in aqueous solution, leading to altered activity. Degradation products may be more potent.[1] | - Prepare fresh aqueous working solutions for every experiment. - Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light. - If possible, use a slightly acidic buffer (pH 6.0-6.5). |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has poor aqueous solubility. | - Ensure the final DMSO concentration is sufficient to maintain solubility but still compatible with your experimental system. - Consider using a solubilizing agent if compatible with your assay. |
| Color change (e.g., pinkish or brownish hue) in the this compound solution. | Oxidation of the catechol moiety in this compound. | - Discard the solution. - Prepare a fresh solution from a new aliquot of DMSO stock. - De-gas aqueous buffers before use to minimize dissolved oxygen. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Storage Duration |
| Anhydrous DMSO | -20°C | Up to 3 months |
| Anhydrous DMSO | -80°C | Up to 6 months |
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Increased degradation at neutral to alkaline pH due to oxidation of the catechol group. | Use a slightly acidic buffer (pH 6.0-6.5) if compatible with the experiment. |
| Light | Potential for photodegradation. | Protect solutions from light by using amber vials or covering with foil. |
| Temperature | Higher temperatures can accelerate degradation. | Prepare working solutions on ice and store stock solutions at recommended low temperatures. |
| Oxygen | Promotes oxidation of the catechol moiety. | De-gas aqueous buffers prior to preparing working solutions. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
1. Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products generated under various stress conditions.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Reagents for pH adjustment (e.g., formic acid, ammonium acetate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Forced Degradation Study: To generate potential degradation products and demonstrate the specificity of the HPLC method, perform a forced degradation study. Expose this compound solutions (e.g., in a mixture of water/acetonitrile) to the following conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Alkaline hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal degradation: Heat solid this compound at 105°C for 24 hours
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours
4. HPLC Method Development (Example Starting Conditions):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; start with 254 nm and 280 nm.
-
Injection Volume: 10 µL
5. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
6. Data Analysis: Analyze the chromatograms of the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. The peak purity of the this compound peak should be assessed using a PDA detector.
Visualizations
Caption: this compound inhibits receptor tyrosine kinases, blocking downstream signaling.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
Validation & Comparative
A Comparative Guide: AG957 versus Imatinib in the Inhibition of Chronic Myeloid Leukemia (CML) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the tyrosine kinase inhibitors AG957 and imatinib (formerly known as STI571) in their efficacy against Chronic Myeloid Leukemia (CML) cells. The information presented is collated from preclinical studies to aid in research and development decisions.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active Bcr-Abl tyrosine kinase. This oncoprotein drives the uncontrolled proliferation of granulocytes and is the primary therapeutic target in CML.
Imatinib , a 2-phenylaminopyrimidine derivative, was the first targeted therapy developed to specifically inhibit the Bcr-Abl tyrosine kinase and has revolutionized the treatment of CML.[1][2] It is approved as a first-line treatment for CML.[1] This compound , a tyrphostin, also inhibits the Bcr-Abl kinase and has been studied for its effects on CML cells. This guide provides a head-to-head comparison of their performance based on available experimental data.
Mechanism of Action
Both this compound and imatinib target the Bcr-Abl tyrosine kinase, albeit with different potencies and specificities. Inhibition of Bcr-Abl blocks downstream signaling pathways, leading to a reduction in cell proliferation and the induction of apoptosis in CML cells.[3][4]
Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on its substrates.[1][4] This action effectively blocks the signaling cascades that lead to leukemic cell growth and survival.[1]
This compound also functions as a Bcr-Abl kinase inhibitor.[3] Its inhibition of p210bcr/abl leads to the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[3]
Performance Comparison: Quantitative Data
Experimental data from comparative studies indicates that imatinib is a more potent and selective inhibitor of Bcr-Abl-dependent cell growth than this compound.
| Parameter | This compound | Imatinib (STI571) | Cell Line/System | Reference |
| Potency | Less Potent | More Potent | Bcr-Abl-expressing cells | [5] |
| Selectivity | Less Selective | More Selective | Bcr-Abl-expressing vs. parental cells | [5] |
| Bcr-Abl Kinase Inhibition (in cell extract) | No inhibition at 1 mM | Significant inhibition at 100 µM | K562 cell extract | [6] |
| IC50 (Granulocyte Colony-Forming Cells) | 7.3 µM (CML) vs. >20 µM (Normal) | Not directly compared in this study | Primary CML and normal cells | [3] |
| IC50 (Granulocyte/Macrophage Colony-Forming Cells) | 5.3 µM (CML) vs. >20 µM (Normal) | Not directly compared in this study | Primary CML and normal cells | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
The K562 human CML cell line, which is positive for the Bcr-Abl fusion gene, is a common model for studying the effects of tyrosine kinase inhibitors.[7]
-
Cell Line: K562 (human immortalized myelogenous leukemia cell line)[7]
-
Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: As K562 cells are non-adherent, they are subcultured by splitting the cell suspension.[7]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Plating: K562 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Cells are incubated with varying concentrations of this compound or imatinib for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in 150 µL of a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
[³H]-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells.
-
Cell Culture: Bcr-Abl-expressing cells (e.g., factor-dependent cell lines like FDC-P1, 32D, or MO7e and their p210(bcr-abl)-expressing derivatives) are cultured in the presence of the inhibitors.[5]
-
[³H]-Thymidine Labeling: During the last few hours of the culture period, [³H]-thymidine is added to the cell cultures.
-
Cell Harvesting: Cells are harvested onto glass fiber filters.
-
Scintillation Counting: The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl tyrosine kinase activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Key pathways include the Ras/MAPK and PI3K/Akt pathways.
Caption: Bcr-Abl signaling cascade in CML cells.
Mechanism of Inhibition by this compound and Imatinib
Both inhibitors target the Bcr-Abl kinase, but imatinib does so with greater potency and selectivity.
Caption: Comparative inhibition of Bcr-Abl by this compound and Imatinib.
Experimental Workflow for Inhibitor Comparison
A typical workflow for comparing the efficacy of this compound and imatinib in CML cells is outlined below.
Caption: Workflow for comparing this compound and Imatinib in CML cells.
Conclusion
Based on the available preclinical data, imatinib demonstrates superior performance over this compound as an inhibitor of Bcr-Abl-driven CML cell proliferation.[5] It is both more potent and more selective in its action.[5] While this compound does exhibit inhibitory effects on CML progenitors, its lower potency and selectivity in comparison to imatinib are significant factors for consideration in research and drug development.[3][5] This guide highlights the importance of rigorous comparative studies in evaluating the therapeutic potential of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K562 cells - Wikipedia [en.wikipedia.org]
Validating AG957 Results: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, rigorous validation of primary screening results is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of secondary assays to validate the effects of AG957, a tyrphostin tyrosine kinase inhibitor. We present experimental data comparing this compound to other BCR-ABL inhibitors and offer detailed protocols for key validation assays.
This compound is recognized for its inhibitory activity against the p210(BCR-ABL) tyrosine kinase, a key driver in Chronic Myelogenous Leukemia (CML). Its mechanism of action involves the induction of apoptosis through the cytochrome c/Apaf-1/caspase-9 pathway. However, studies have also indicated potential off-target effects, as this compound demonstrates activity in BCR-ABL-negative cells, highlighting the critical need for thorough validation through secondary assays.
Comparative Efficacy of BCR-ABL Tyrosine Kinase Inhibitors
The selection of an appropriate tyrosine kinase inhibitor is crucial for targeted therapy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used BCR-ABL inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound | p210(BCR-ABL) | Kinase Assay | 2,900[1] | - |
| Imatinib (STI571) | BCR-ABL | Cell Proliferation | 250 - 500 | Ba/F3 p210 |
| Dasatinib | BCR-ABL | Cell Proliferation | 1 - 10 | Ba/F3 p210 |
| Nilotinib | BCR-ABL | Cell Proliferation | 20 - 40 | Ba/F3 p210 |
Key Secondary Assays for Validating this compound Efficacy
To corroborate primary findings and elucidate the specific cellular effects of this compound, a panel of secondary assays is indispensable. Below are detailed protocols for essential validation experiments.
Experimental Protocols
1. Western Blotting for BCR-ABL Phosphorylation
This assay directly assesses the inhibitory effect of this compound on its primary target, the BCR-ABL kinase, by measuring the phosphorylation status of BCR-ABL and its downstream effectors.
-
Cell Lysis:
-
Culture CML cell lines (e.g., K562) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
-
Harvest cells by centrifugation and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BCR-ABL (Tyr177) or other downstream targets (e.g., phospho-CrkL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize phosphorylated protein levels to total protein levels and the loading control (e.g., β-actin or GAPDH).
-
2. Colony Formation Assay
This long-term assay evaluates the ability of single cells to proliferate and form colonies, providing insight into the cytostatic or cytotoxic effects of this compound.
-
Cell Preparation:
-
Prepare a single-cell suspension of a CML cell line (e.g., K562).
-
-
Plating:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Mix cells at a low density (e.g., 500-1000 cells/well) with 0.3% agar in complete medium containing various concentrations of this compound or vehicle control.
-
Overlay the cell-agar mixture onto the base layer.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Feed the colonies every 3-4 days with complete medium containing the respective drug concentrations.
-
-
Staining and Quantification:
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution for 1-2 hours.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
3. Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment:
-
Treat CML cells with this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
-
Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Visualizing the this compound-Targeted Signaling Pathway
Understanding the intricate network of cellular signaling is paramount for targeted drug development. The following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for validating tyrosine kinase inhibitors.
References
AG957: A Comparative Analysis with Other BCR-ABL Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor (TKI) AG957 with other prominent TKIs targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). The analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and BCR-ABL TKIs
This compound is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. It has demonstrated activity against the p210BCR/ABL kinase, the constitutively active tyrosine kinase responsible for the pathogenesis of CML. This guide compares the in vitro efficacy of this compound with first and second-generation BCR-ABL inhibitors: Imatinib, Nilotinib, and Dasatinib. These drugs have revolutionized the treatment of CML, but the emergence of resistance necessitates the exploration of alternative inhibitors like this compound.
Comparative Efficacy: In Vitro Inhibition of BCR-ABL
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other TKIs against the BCR-ABL kinase or CML cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Tyrosine Kinase Inhibitor | IC50 Value | Assay Type | Cell Line/Target | Reference |
| This compound | 2.9 µM | p210bcr/abl autokinase activity | - | [1] |
| Imatinib | 280 nM | Wild-type Abl kinase assay | - | [2] |
| 480 - 3475 nM | Cell Proliferation | Ba/F3 expressing BCR-ABL | [2] | |
| Nilotinib | 15 nM | Wild-type Abl kinase assay | - | [2] |
| < 30 nM | Cell Proliferation | Murine myeloid progenitor cells | [3] | |
| 15 - 450 nM | Cell Proliferation | Ba/F3 expressing BCR-ABL | [2] | |
| Dasatinib | 0.6 nM | Wild-type Abl kinase assay | - | [2] |
| 4.6 nM | Cell Viability (MTT Assay) | K562 | [4] | |
| 0.8 - 7.4 nM | Cell Proliferation | Ba/F3 expressing BCR-ABL | [2] |
Signaling Pathways
The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways that drive the malignant phenotype of CML cells. Key pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. These pathways collectively promote cell proliferation, survival, and inhibit apoptosis. TKIs exert their therapeutic effect by inhibiting the initial phosphorylation events mediated by BCR-ABL, thereby blocking these downstream signals.
Experimental Workflow
The evaluation of TKI efficacy in a preclinical setting typically follows a standardized workflow. This involves culturing CML cells, treating them with a range of TKI concentrations, and subsequently assessing the impact on cell viability and the inhibition of BCR-ABL signaling.
Experimental Protocols
Cell Culture
The K562 human CML cell line is a commonly used model for studying the effects of BCR-ABL inhibitors.
-
Cell Line: K562 (ATCC® CCL-243™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of culture medium.[5]
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of the TKIs (e.g., this compound, Imatinib, Nilotinib, Dasatinib) for 48 hours.[5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The absorbance is proportional to the number of viable cells.
BCR-ABL Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on the kinase activity of BCR-ABL.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.[1]
-
Substrate: A specific peptide substrate for Abl kinase (e.g., Abltide).
-
Enzyme: Recombinant Bcr-Abl protein.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate, and enzyme.
-
Add the TKI at various concentrations.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ADP production using a luminescent assay.[3][6]
-
Western Blot Analysis for Phospho-Crkl
Crkl is a major substrate of the BCR-ABL kinase, and its phosphorylation status is a reliable indicator of BCR-ABL activity within the cell.
-
Cell Lysis: After treatment with TKIs, harvest the K562 cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Crkl (p-Crkl).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Loading Control: Re-probe the membrane with an antibody against total Crkl or a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
This guide provides a comparative overview of this compound and other BCR-ABL tyrosine kinase inhibitors based on available in vitro data. While this compound shows inhibitory activity against the BCR-ABL kinase, its potency appears to be lower than that of the second-generation inhibitors Nilotinib and Dasatinib. The provided experimental protocols offer a framework for conducting further comparative studies to comprehensively evaluate the efficacy and potential of this compound as a therapeutic agent for CML. The signaling pathway and workflow diagrams serve as visual aids to understand the mechanism of action and the experimental approach for evaluating these targeted therapies. Further in vivo studies and analysis against a panel of BCR-ABL mutations would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
A Comparative Guide to AG957 and its Alternative Compounds in Preclinical Research
For researchers and drug development professionals investigating therapeutic strategies for Chronic Myelogenous Leukemia (CML) and other malignancies driven by aberrant tyrosine kinase activity, the selection of appropriate small molecule inhibitors is critical. AG957, a tyrphostin derivative, has been a valuable tool compound for studying the inhibition of the BCR-ABL oncoprotein. However, the landscape of tyrosine kinase inhibitors (TKIs) has evolved significantly, offering a range of alternatives with varying potency, selectivity, and mechanisms of action. This guide provides an objective comparison of this compound with prominent alternative compounds, supported by experimental data and detailed methodologies to aid in the selection of the most suitable research tools.
Overview of this compound and its Alternatives
This compound is a first-generation tyrosine kinase inhibitor that primarily targets the BCR-ABL kinase, the hallmark of CML.[1] Its mechanism of action involves competitive inhibition at the ATP-binding site of the kinase domain. While historically important, its relatively lower potency and selectivity have led to the development of more advanced alternatives. This guide focuses on a comparative analysis of this compound with several classes of alternative compounds:
-
First-Generation TKI: Imatinib (STI571)
-
Second-Generation TKIs: Nilotinib, Dasatinib, Bosutinib, and Radotinib
-
Third-Generation TKI: Ponatinib
-
Protein Synthesis Inhibitor: Omacetaxine
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values of this compound and its alternatives against the wild-type BCR-ABL kinase. It is important to note that IC50 values can vary between different experimental setups and cell lines.
| Compound | Type | Target | IC50 (nM) against Wild-Type BCR-ABL | Reference(s) |
| This compound | Tyrphostin TKI | BCR-ABL | 2900 | [1] |
| Imatinib | 1st Gen TKI | BCR-ABL, c-KIT, PDGFR | 25 - 400 | [2][3] |
| Nilotinib | 2nd Gen TKI | BCR-ABL | < 30 - 60 | [4][5][6] |
| Dasatinib | 2nd Gen TKI | BCR-ABL, SRC family | < 1 - 3 | [7][8][9] |
| Bosutinib | 2nd Gen TKI | BCR-ABL, SRC family | 1.2 | [10][11] |
| Radotinib | 2nd Gen TKI | BCR-ABL | 34 | [1][12][13][14] |
| Ponatinib | 3rd Gen TKI | Pan-BCR-ABL inhibitor | 0.37 - 2 | [15][16] |
| Omacetaxine | Protein Synthesis Inhibitor | Ribosome | Not Applicable (Inhibits BCR-ABL protein synthesis) | [17][18] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.
Caption: A generalized workflow for determining inhibitor potency in a kinase assay.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
Kinase Inhibition Assay (Example using a Luminescence-based Assay)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific tyrosine kinase.
Materials:
-
Recombinant Tyrosine Kinase (e.g., ABL1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test Compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final volume in each well should be 25 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells (e.g., K562, Ba/F3 expressing BCR-ABL)
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for BCR-ABL Phosphorylation
This technique is used to assess the phosphorylation status of BCR-ABL and its downstream targets upon inhibitor treatment.
Materials:
-
Cells treated with the test compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-ABL, anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The selection of a tyrosine kinase inhibitor for research purposes depends heavily on the specific experimental goals. While this compound remains a useful tool for historical comparison, the development of more potent and selective inhibitors such as Imatinib, second-generation TKIs, and the pan-inhibitor Ponatinib provides researchers with a powerful arsenal to dissect the intricacies of BCR-ABL signaling and to evaluate novel therapeutic strategies. For investigating mechanisms of resistance or alternative therapeutic avenues, compounds with distinct modes of action like Omacetaxine offer valuable insights. This guide provides the foundational data and methodologies to make informed decisions for future preclinical research in this critical area of oncology.
References
- 1. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Final Analysis of Efficacy and Safety of Omacetaxine Mepesuccinate in Patients With Chronic Phase (CP) or Accelerated Phase (AP) Chronic Myeloid Leukemia (CML): 24-Month Minimum Follow-Up Results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AG957 and STI571 in Targeting BCR-ABL Kinase
This guide provides a detailed comparison of two tyrosine kinase inhibitors, AG957 and STI571 (Imatinib), with a focus on their activity against the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the performance and experimental validation of these compounds.
Introduction
This compound, a tyrphostin, and STI571, a 2-phenylaminopyrimidine derivative, are both inhibitors of the p210bcr/abl tyrosine kinase.[1][2] While both compounds target the same oncogenic driver, studies have revealed significant differences in their potency, selectivity, and cellular effects.[1][3] This guide will delineate these differences through quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and workflows.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and STI571, providing a direct comparison of their inhibitory activities.
Table 1: Inhibitory Concentration (IC50) Values
| Inhibitor | Target | Cell Line/Assay | IC50 Value | Reference |
| This compound | p210bcr/abl autokinase activity | Cell-free assay | 2.9 µM | [2] |
| CML Granulocyte Colony-Forming Cells | in vitro colony assay | 7.3 µM | [4] | |
| CML Granulocyte/Macrophage Colony-Forming Cells | in vitro colony assay | 5.3 µM | [4] | |
| STI571 | Bcr-Abl | Cell-based assay | 25 nM | [5] |
| v-Abl | Cell-free assay | 600 nM | [6] | |
| c-Kit | Cell-based assay (M-07e cells) | 100 nM | [6] | |
| PDGFR | Cell-free assay | 100 nM | [6] | |
| Bcr-Abl phosphorylation | Human CML cell lines | ~0.5 µM | [7] |
Table 2: Comparative Efficacy in BCR-ABL Expressing Cells
| Parameter | This compound | STI571 | Key Findings | Reference |
| Potency | Less potent | More potent | STI571 is a more potent inhibitor of ³H-thymidine incorporation in p210bcr-abl-expressing cells.[1][3] K562 cells were 10 times more sensitive to STI571.[3] | [1][3] |
| Selectivity | Less selective | More selective | STI571 shows superior discrimination between inhibitory effects on parental cell lines and their p210bcr-abl-expressing derivatives.[1][3] | [1][3] |
| Reversal of Factor Independence | Did not reverse | Reversed | STI571, but not this compound, reversed the p210bcr-abl-driven factor independence of cell lines.[1][3] | [1][3] |
| Induction of Apoptosis | Associated with reduced cell numbers, viability, and pyknotic apoptotic cells. | Treatment combined with growth factor deprivation was sufficient to induce apoptosis. | STI571's ability to reverse factor independence is linked to its apoptotic mechanism. | [1][3] |
Mechanism of Action
Both this compound and STI571 inhibit the tyrosine kinase activity of the BCR-ABL oncoprotein.[1][2] This protein is a result of the Philadelphia chromosome translocation and its constitutive kinase activity is central to the pathophysiology of CML.[8][9]
STI571 acts as a competitive inhibitor at the ATP-binding site of the Abl kinase domain.[8][10] By binding to the inactive conformation of the kinase, it prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways responsible for the excessive proliferation of myeloid cells.[8][11]
This compound also inhibits the p210bcr/abl kinase.[2] Some studies suggest its mechanism involves the stabilization of high molecular weight complexes containing p210bcr/abl and its signaling adaptors Shc and Grb2.[12] this compound-induced downregulation of bcr-abl has been shown to activate the cytochrome c/Apaf-1/caspase-9 pathway, leading to apoptosis.[4][12] However, it has also been noted to have antiproliferative effects in bcr-abl negative cells, suggesting other potential targets.[12]
Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway and the points of inhibition by this compound and STI571.
Experimental Protocols
The following are generalized protocols for key experiments used in the comparative analysis of this compound and STI571.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Plate factor-dependent hematopoietic cell lines (e.g., FDC-P1, 32D, MO7e) and their p210bcr-abl-expressing derivatives in 96-well plates.[1]
-
Inhibitor Treatment: Add serial dilutions of this compound or STI571 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-thymidine incorporation relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of BCR-ABL and its downstream targets.
-
Cell Culture and Treatment: Culture leukemia cell lines (e.g., K562) and treat with various concentrations of this compound or STI571 for a defined time (e.g., 1-2 hours).[13][14]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity to determine the relative levels of protein phosphorylation.
Hematopoietic Colony-Forming Assay
This assay assesses the effect of the inhibitors on the proliferative capacity of hematopoietic progenitor cells.[4]
-
Cell Isolation: Isolate CD34+ progenitor cells from the peripheral blood of CML patients and normal controls.[15]
-
Inhibitor Treatment: Pre-incubate the cells with increasing concentrations of this compound or STI571 for a short period (e.g., 30 minutes).[15]
-
Cell Plating: Wash the cells and plate them in a semi-solid methylcellulose medium containing appropriate growth factors.
-
Incubation: Incubate the cultures for 14 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Colony Counting: Count the number of granulocyte-macrophage colony-forming units (CFU-GM), erythroid burst-forming units (BFU-E), and mixed-lineage colony-forming units (CFU-Mix) under an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition compared to untreated controls and determine the IC50 values.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a comparative study of tyrosine kinase inhibitors.
Conclusion
The comparative data clearly indicate that while both this compound and STI571 inhibit the BCR-ABL tyrosine kinase, STI571 is a more potent and selective agent.[1][3] Its ability to reverse the factor-independent phenotype of BCR-ABL expressing cells and its superior selectivity make it a more effective therapeutic agent for CML.[1][3] The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of novel tyrosine kinase inhibitors in preclinical settings.
References
- 1. Comparison of effects of the tyrosine kinase inhibitors this compound, AG490, and STI571 on BCR-ABL--expressing cells, demonstrating synergy between AG490 and STI571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. STI-571: an anticancer protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STI571: an inhibitor of the BCR-ABL tyrosine kinase for the treatment of chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitor imatinib (STI571) as an anticancer agent for solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ashpublications.org [ashpublications.org]
Comparative Guide to Bcr/Abl Inhibitors: Specificity of AG957
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Bcr/Abl inhibitor AG957 with other established tyrosine kinase inhibitors (TKIs). The focus of this document is to objectively assess the specificity of this compound for the Bcr/Abl kinase, supported by experimental data and detailed methodologies.
Introduction
The Bcr/Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of Chronic Myeloid Leukemia (CML). Targeted inhibition of this kinase has revolutionized CML treatment. This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as an inhibitor of the p210bcr/abl kinase.[1] This guide evaluates the specificity of this compound in comparison to other well-established Bcr/Abl inhibitors: Imatinib, Dasatinib, and Nilotinib.
Data Presentation
Biochemical Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against the Bcr/Abl kinase and a selection of other kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (µM) | Imatinib IC50 (µM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Bcr/Abl | 2.9 | 0.6 [2][3] | <1 - 3 [4] | 20 - 60 [5] |
| c-Kit | Not Reported | 0.1[2][3] | <30[6] | 210[5] |
| PDGFR | Not Reported | 0.1[2][3] | <30[6] | 69[5] |
| Src | Not Reported | >100 | 0.5 [6] | 4600 |
| DDR1 | Not Reported | Not Reported | Not Reported | 3.7[5] |
| CSF-1R | Not Reported | Not Reported | Not Reported | 125 - 250[5] |
Cellular Assays: Inhibition of CML Progenitor Growth
The selectivity of a kinase inhibitor is also assessed by its differential effect on malignant versus normal cells. The following table presents the IC50 values of this compound for inhibiting colony formation of CML and normal hematopoietic progenitors.
| Progenitor Cell Type | This compound Median IC50 (µM) (CML Patients) | This compound Median IC50 (µM) (Normal Donors) |
| Granulocyte colony-forming cells | 7.3[1] | >20[1] |
| Granulocyte/macrophage colony-forming cells | 5.3[1] | >20[1] |
| Erythroid colony-forming cells | 15.5[1] | >20[1] |
These results indicate a selective inhibition of CML progenitors by this compound compared to their normal counterparts.[1]
Experimental Protocols
Biochemical Bcr/Abl Kinase Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against Bcr/Abl kinase activity.
-
Reagents and Materials:
-
Recombinant Bcr/Abl kinase
-
Specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)
-
96-well microplates
-
-
Procedure:
-
Add the kinase reaction buffer to the wells of a microplate.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the wells. Include a DMSO control (no inhibitor).
-
Add the Bcr/Abl kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based format with a phosphotyrosine-specific antibody.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay (K562 cells)
This protocol describes a method to assess the effect of this compound on the proliferation of the Bcr/Abl-positive K562 cell line.
-
Reagents and Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed K562 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Hematopoietic Colony-Forming Cell (CFC) Assay
This protocol provides a general framework for assessing the impact of this compound on the colony-forming ability of CML and normal hematopoietic progenitors.
-
Reagents and Materials:
-
Mononuclear cells isolated from bone marrow or peripheral blood of CML patients and normal donors.
-
MethoCult™ medium (or similar methylcellulose-based semi-solid medium) containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., G-CSF, GM-CSF, erythropoietin).
-
This compound dissolved in DMSO.
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
35 mm culture dishes.
-
-
Procedure:
-
Prepare a cell suspension of mononuclear cells in IMDM.
-
Add the desired concentrations of this compound or a vehicle control to the cell suspension.
-
Mix the cell suspension with the MethoCult™ medium.
-
Dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish.
-
Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 14 days.
-
Enumerate and classify the colonies (e.g., CFU-G, CFU-GM, BFU-E) based on their morphology using an inverted microscope.
-
Calculate the IC50 value for each progenitor type by plotting the percentage of colony inhibition against the this compound concentration.
-
Mandatory Visualization
Caption: Bcr/Abl signaling and this compound inhibition.
Caption: Workflow for K562 cell proliferation assay.
References
- 1. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AG957 and Dasatinib in Tyrosine Kinase Inhibition
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms, particularly for hematological malignancies driven by aberrant kinase activity. Dasatinib, a second-generation TKI, is a well-established therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). In contrast, AG957, a tyrphostin derivative, is a preclinical investigational compound also targeting the BCR-ABL oncoprotein. This guide provides a comprehensive head-to-head comparison of this compound and dasatinib, presenting available experimental data to inform researchers and drug development professionals.
Mechanism of Action and Target Profile
Both this compound and dasatinib function as ATP-competitive inhibitors of tyrosine kinases. Their primary target in the context of CML is the constitutively active BCR-ABL fusion protein, which is a hallmark of the disease. Inhibition of BCR-ABL's kinase activity blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
While both compounds target BCR-ABL, their selectivity and potency against a broader range of kinases differ significantly, reflecting their distinct chemical scaffolds. Dasatinib is a multi-targeted kinase inhibitor, potently inhibiting not only BCR-ABL but also the SRC family kinases (SFKs), c-KIT, PDGFR, and ephrin receptors.[1][2] This broad-spectrum activity contributes to its clinical efficacy but may also be associated with certain off-target effects.
This compound has been primarily characterized as a BCR-ABL inhibitor.[3] While it has been shown to have activity against the p210BCR/ABL kinase, its selectivity profile against a wide panel of kinases is not as extensively documented as that of dasatinib.[3] Studies have suggested that this compound may have other cellular targets, as it has demonstrated antiproliferative effects in BCR-ABL-negative cell lines.[4]
Biochemical and Cellular Potency
The following tables summarize the available quantitative data for this compound and dasatinib, comparing their inhibitory concentrations in biochemical assays and their effects on cancer cell lines.
Table 1: Biochemical Kinase Inhibition
| Kinase Target | This compound IC50 | Dasatinib IC50 |
| p210BCR/ABL Autokinase Activity | 2.9 µM[3] | <1 nM |
| c-Abl | Not Reported | <0.45 nM[1] |
| Src | Not Reported | <0.25 nM[1] |
| Lck | Not Reported | 0.5 nM |
| c-Kit | Not Reported | 4 nM |
| PDGFRβ | Not Reported | 28 nM |
Table 2: Cellular Activity
| Cell Line (Disease Model) | Assay | This compound IC50 / Effect | Dasatinib IC50 / Effect |
| K562 (CML) | Proliferation/Viability | Inhibition of colony formation (Dose-dependent)[5] | <51.2 pM[1] |
| CML Colony-Forming Cells (CFCs) | Colony Formation | Median IC50: 5.3 - 7.3 µM[5] | Not directly comparable |
| Normal Hematopoietic Progenitors | Colony Formation | Median IC50: >20 µM[5] | Not directly comparable |
| Jurkat (T-cell leukemia, BCR-ABL negative) | Proliferation/Viability | Antiproliferative effects observed[4] | Potent inhibition |
| Nalm-6 (B-cell ALL, BCR-ABL negative) | Proliferation/Viability | This compound-mediated apoptosis observed[4] | Potent inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and dasatinib.
BCR-ABL Autophosphorylation Assay (for this compound)
This protocol is based on methodologies described for assessing the inhibition of p210BCR/ABL autokinase activity.[3]
-
Cell Lysate Preparation:
-
Culture K562 cells to a density of 1-2 x 106 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation of BCR-ABL:
-
Incubate the cell lysate with an anti-ABL antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase reaction buffer containing MgCl2, MnCl2, and ATP.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for 20-30 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to autoradiography film to detect the phosphorylated BCR-ABL.
-
Quantify the band intensity using densitometry to determine the IC50 value of this compound.
-
Cell Proliferation Assay (MTT Assay for Dasatinib)
This is a standard protocol for assessing the effect of a compound on cell viability.
-
Cell Seeding:
-
Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of dasatinib in culture medium.
-
Add 100 µL of the diluted dasatinib solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-CrkL (Downstream target of BCR-ABL)
This protocol is used to assess the inhibition of BCR-ABL kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, CrkL.
-
Cell Treatment and Lysis:
-
Treat K562 cells with varying concentrations of this compound or dasatinib for a specified time (e.g., 1-4 hours).
-
Harvest and lyse the cells as described in the autophosphorylation assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total CrkL to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of p-CrkL inhibition.
-
Conclusion
This comparative guide highlights the current understanding of this compound and dasatinib. Dasatinib is a potent, multi-targeted kinase inhibitor with well-defined clinical efficacy and a vast body of supporting experimental data. This compound is a preclinical compound with demonstrated activity against BCR-ABL, showing selectivity for CML progenitor cells over normal progenitors. However, its broader kinase selectivity profile and in vivo efficacy remain to be fully elucidated. The provided data and protocols offer a foundation for researchers to further investigate these compounds and to design future experiments in the ongoing effort to develop more effective and selective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. De Novo Linear Phosphorylation Site Motifs for BCR-ABL Kinase Revealed by Phospho-Proteomics in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of AG957's Anti-Leukemic Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitor AG957 with other therapeutic alternatives, supported by experimental data from independent studies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
This compound is a tyrphostin-class tyrosine kinase inhibitor primarily investigated for its activity against the Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML).[1][2] Independent research has validated its mechanism of action, which involves the inhibition of p210(bcr-abl) autokinase activity, subsequently triggering apoptosis through the intrinsic mitochondrial pathway.[2] This guide synthesizes findings from multiple studies to offer a comprehensive overview of this compound's efficacy, selectivity, and cellular effects in comparison to other agents.
Comparative Efficacy of this compound
This compound has demonstrated a dose-dependent inhibitory effect on the proliferation of CML cells. Its efficacy has been compared with other tyrosine kinase inhibitors, such as STI571 (Imatinib), providing valuable insights into its relative potency and selectivity.
| Cell Line/Progenitor | Drug | IC50 (µM) | Species | Study |
| CML Granulocyte Colony-Forming Cells | This compound | 7.3 | Human | [2] |
| Normal Granulocyte Colony-Forming Cells | This compound | >20 | Human | [2] |
| CML Granulocyte/Macrophage Colony-Forming Cells | This compound | 5.3 | Human | [2] |
| Normal Granulocyte/Macrophage Colony-Forming Cells | This compound | >20 | Human | [2] |
| CML Erythroid Colony-Forming Cells | This compound | 15.5 | Human | [2] |
| Normal Erythroid Colony-Forming Cells | This compound | >20 | Human | [2] |
| p210(bcr-abl)-expressing FDC-P1 cells | This compound | Not specified | Murine | [3] |
| p210(bcr-abl)-expressing FDC-P1 cells | STI571 | More potent than this compound | Murine | [3] |
| p210(bcr-abl) autokinase activity | This compound | 2.9 | In vitro | [1] |
Signaling Pathways Modulated by this compound
This compound primarily targets the Bcr-Abl signaling pathway. Inhibition of the p210(bcr-abl) kinase leads to the downregulation of its downstream signaling, which is crucial for the survival and proliferation of CML cells. This ultimately activates the apoptotic cascade.
Caption: this compound inhibits the Bcr-Abl pathway, leading to apoptosis.
Interestingly, this compound also demonstrates effects in Bcr-Abl-negative hematopoietic cells.[4] In these cells, this compound is proposed to induce apoptosis by affecting the phosphorylation state of the PI3K/Akt signaling pathway, leading to the destabilization of the Bcl-xL/BAD complex.[4]
Caption: this compound's effect on the PI3K/Akt pathway in Bcr-Abl negative cells.
Experimental Protocols
The validation of this compound's effects has been conducted through a series of established in vitro experiments. Below are the methodologies for key assays cited in the literature.
Cell Viability and Proliferation Assays
-
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of CML and normal hematopoietic cells.
-
Method:
-
Cells (e.g., K562, primary CML patient cells, normal peripheral blood mononuclear cells) are seeded in appropriate culture medium.
-
This compound is added at a range of concentrations (e.g., 1 to 100 µM).[5]
-
Cells are incubated for a specified period (e.g., 24-72 hours).
-
Cell viability is assessed using methods such as Trypan Blue exclusion or a colorimetric assay (e.g., MTT, XTT).
-
Proliferation can be measured by [3H]-thymidine incorporation.[3]
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Colony Formation Assay
-
Objective: To assess the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.
-
Method:
-
Mononuclear cells from CML patients or normal bone marrow are isolated.
-
Cells are incubated with varying concentrations of this compound for a defined period (e.g., 24 hours).[2]
-
After incubation, cells are washed and plated in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors.
-
Cultures are incubated for 14-21 days to allow for colony formation (e.g., CFU-GM, BFU-E).
-
Colonies are counted, and the inhibition of colony formation is calculated relative to untreated controls.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status of Bcr-Abl and its downstream targets.
-
Method:
-
CML cells are treated with this compound for various time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Bcr-Abl, total Bcr-Abl, and other signaling proteins (e.g., Akt, BAD).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate.
-
Caption: A generalized workflow for the in vitro validation of this compound.
Comparison with Alternative Molecules
Studies have directly compared this compound with other tyrosine kinase inhibitors, most notably STI571 (Imatinib). While both inhibit the Bcr-Abl kinase, STI571 was found to be a more potent and selective inhibitor of the p210(bcr-abl)-dependent phenotype in certain cell lines.[3] Another tyrphostin, AG490, which inhibits the JAK2 kinase, was less effective than this compound and STI571 against p210(bcr-abl)-expressing cells but showed synergistic inhibitory effects when combined with STI571.[3] Furthermore, the adamantyl ester of this compound (NSC 680410) demonstrated the ability to down-regulate p210(bcr-abl) and inhibit colony formation in CML specimens at lower concentrations than this compound, without increased toxicity to normal progenitors.[2] The combination of this compound with an anti-Fas receptor antibody has also been shown to dramatically increase its antiproliferative effect.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the bcr/abl kinase inhibitors this compound and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of the tyrosine kinase inhibitors this compound, AG490, and STI571 on BCR-ABL--expressing cells, demonstrating synergy between AG490 and STI571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis by the tyrphostin this compound in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the tyrosine kinase inhibitor this compound and an Anti-Fas receptor antibody on CD34(+) chronic myelogenous leukemia progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of AG957
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of AG957, a tyrphostin and tyrosine kinase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Understanding the Compound: this compound
Key Chemical and Safety Data:
| Property | Value | Source |
| Chemical Name | This compound, Tyrphostin this compound, NSC 654705 | Internal Data |
| Molecular Formula | C₁₅H₁₅NO₄ | Internal Data |
| Known Hazards | Suspected of causing genetic defects, May cause cancer (based on similar compounds) | Internal Data |
| Storage | Store at -20°C | Internal Data |
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is mandatory to be outfitted with the appropriate personal protective equipment to prevent skin and respiratory exposure.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn and buttoned completely.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to comply with general laboratory safety standards. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the first and most critical step. This compound waste must be separated from non-hazardous laboratory trash.
-
Solid Waste: Includes unused or expired this compound powder, contaminated consumables such as pipette tips, weighing paper, gloves, and any other solid materials that have come into direct contact with the chemical.
-
Liquid Waste: Encompasses any solutions containing this compound, including stock solutions, experimental media, and solvent rinses used for decontamination.
Step 2: Containment of Waste
Use designated, properly labeled containers for the collection of this compound waste.
-
Solid Waste Container:
-
Use a clearly labeled, sealable, and puncture-resistant container.
-
The container must be marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
-
Liquid Waste Container:
-
Use a leak-proof, shatter-resistant container with a secure screw-top cap.
-
The container must be labeled with "Hazardous Waste," "this compound," and the name of the solvent(s) used.
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.
-
Step 3: Decontamination of Work Surfaces and Equipment
Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Initial Wipe: Use a disposable wipe dampened with a solvent that solubilizes this compound (e.g., ethanol or DMSO) to clean the contaminated area.
-
Secondary Cleaning: Follow with a wipe-down using a standard laboratory cleaning agent and then water.
-
Disposal of Wipes: All used wipes and cleaning materials must be disposed of as solid hazardous waste in the designated container.
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general work areas and clearly marked.
-
Ensure that incompatible waste types are segregated to prevent chemical reactions.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. EHS will ensure that the waste is transported to a licensed hazardous waste treatment and disposal facility.
IV. Experimental Protocol: Cell Viability Assay Waste Management
A common application of this compound is in cell-based assays to determine its effect on cell proliferation. The following outlines the waste management for such an experiment.
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder in a chemical fume hood.
-
Dispose of the contaminated weighing paper and any spilled powder in the solid hazardous waste container.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) in a sterile tube.
-
-
Cell Treatment:
-
Add the this compound solution to the cell culture media at the desired concentrations.
-
All pipette tips used to handle the this compound solution must be discarded into the solid hazardous waste container.
-
-
Incubation and Analysis:
-
After the incubation period, the cell culture medium containing this compound is considered liquid hazardous waste.
-
Aspirate the medium and collect it in the designated liquid hazardous waste container.
-
The multi-well plates, if disposable, should be placed in the solid hazardous waste container.
-
-
Post-Experiment Cleanup:
-
Decontaminate the biosafety cabinet or workspace as described in the decontamination section.
-
V. Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
Safeguarding Research: A Guide to Personal Protective Equipment and Handling of AG957
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling AG957 (Tyrphostin this compound). In the absence of a specific Safety Data Sheet for this compound, the following guidance is based on established protocols for handling potent tyrphostin-class tyrosine kinase inhibitors. Adherence to these guidelines is critical to ensure personal safety, prevent contamination, and ensure the proper disposal of hazardous materials.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of exposure when handling this compound in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. Proper glove removal technique is crucial to avoid contaminating hands.[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes and airborne particles of the compound.[3][4] |
| Body Protection | A dedicated laboratory coat, preferably disposable or made of a non-absorbent material. | Minimizes contamination of personal clothing.[3][5] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid, powdered form to prevent inhalation of fine particles.[4][5] |
Operational Plans: Handling and Experimental Procedures
Adherence to a strict procedural workflow is essential for minimizing exposure and ensuring the safe use of this compound in a laboratory setting.
Preparation and Handling:
-
Ventilation: Always handle solid this compound and its concentrated solutions in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid Dust and Aerosol Formation: When working with the powdered form, take care to avoid generating dust.[4] Use appropriate tools, such as a chemical spatula, for transferring the compound.
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area within the laboratory.
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Solution Preparation:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.[4]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Decontamination | All non-disposable equipment should be decontaminated after use. |
Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound (Tyrphostin this compound)". Follow all institutional, federal, state, and local regulations for hazardous waste disposal.[4]
Experimental Protocol: General Handling Workflow
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
